molecular formula CH2N4 B104913 1H-Tetrazole CAS No. 288-94-8

1H-Tetrazole

Cat. No.: B104913
CAS No.: 288-94-8
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

1H-Tetrazole is a five-membered heterocyclic compound featuring a planar ring structure of one carbon and four nitrogen atoms, making it a valuable building block in diverse research fields . Its high nitrogen content and gas production ability upon decomposition are key properties exploited in propellants, pyrotechnics, and gas generators . This compound is widely recognized as a key activator in oligonucleotide synthesis, facilitating the coupling of phosphoramidites to create DNA sequences efficiently . In medicinal chemistry and drug discovery, the tetrazole ring serves as a stable bioisostere for carboxylic acids, mimicking its planar geometry and acidity (pKa ~4.90) to improve the pharmacokinetic properties of drug candidates . This application is crucial in the development of pharmaceuticals such as angiotensin II receptor blockers (e.g., Losartan) and certain antifungal agents . Furthermore, this compound and its derivatives are investigated as high-performance explosives and propellants due to their high burn rate, relative stability, and production of non-toxic, high-temperature reaction products like nitrogen gas and water . The thermal decomposition mechanism of 5-Aminotetrazole, a related compound, involves complex pathways that can be studied to understand combustion behaviors, with nitrocellulose (NC) acting as a synergistic additive to enhance decomposition . Research also explores its utility in materials science, such as in the development of spectroscopic sensors for detecting metal ions like Vanadium(V) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
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InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
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Canonical SMILES

C1=NNN=N1
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Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
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DSSTOX Substance ID

DTXSID5075280
Record name 1H-Tetrazole
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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CAS No.

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
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Ii. Advanced Synthetic Methodologies for 1h Tetrazole and Derivatives

Refined [3+2] Cycloaddition Reactions for 1H-Tetrazole Synthesis

The [3+2] cycloaddition of nitriles with azides is the most conventional and widely employed method for constructing the 5-substituted this compound ring system. thieme-connect.com This reaction involves the formal addition of a 1,3-dipole (azide) to a dipolarophile (nitrile). Historically, this method often required harsh conditions, such as the use of the highly toxic and explosive hydrazoic acid. thieme-connect.com To circumvent these issues, significant efforts have been directed towards the development of safer and more efficient protocols, primarily through the use of various catalysts that activate the nitrile substrate, facilitating the cycloaddition with a safer azide (B81097) source, typically sodium azide. thieme-connect.comtandfonline.com

Nitrile-Azide Cycloaddition with Enhanced Catalytic Systems

The evolution of catalysis for the nitrile-azide cycloaddition has led to the exploration of a diverse array of catalytic systems. These range from homogeneous Lewis acids and metal complexes to heterogeneous catalysts, including various nanostructured materials. thieme-connect.com The primary goal of these catalysts is to enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate-determining cycloaddition step under milder reaction conditions. The move towards heterogeneous catalysts is particularly noteworthy, as they offer practical advantages such as simplified product separation, catalyst recovery, and recyclability, aligning with the principles of green chemistry. thieme-connect.comdergipark.org.tr

The application of nanocatalysts in organic synthesis has gained considerable traction, and the synthesis of 1H-tetrazoles is no exception. The high surface-area-to-volume ratio and unique electronic properties of nanomaterials make them highly effective catalysts. dergipark.org.tr A variety of nanocatalysts have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles, demonstrating improved yields, shorter reaction times, and enhanced reusability compared to their bulk counterparts. thieme-connect.comdergipark.org.tr

Several types of nanocatalysts have been reported, including:

Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) and copper ferrite (B1171679) (CuFe2O4) nanoparticles have proven to be efficient heterogeneous catalysts. thieme-connect.comdergipark.org.tr For instance, nanocrystalline ZnO effectively catalyzes the reaction between various nitriles and sodium azide. dergipark.org.trtandfonline.com

Supported Nanoparticles: Silver nanoparticles (Ag NPs) supported on sodium borosilicate glass have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.org Similarly, platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) have been shown to be highly efficient and reusable for the synthesis of 5-substituted 1H-tetrazoles. dergipark.org.trdergipark.org.tr

Composite Nanocatalysts: A nano ZnO/Co3O4 composite has been reported as a novel heterogeneous catalyst, affording good to excellent yields of 5-substituted 1H-tetrazoles. rsc.org Another example is the use of nano-TiCl4·SiO2 as a solid Lewis acid catalyst, which is recoverable and can be reused multiple times without significant loss of activity. thieme-connect.comajol.info

The following table summarizes the performance of various nanocatalysts in the synthesis of 5-substituted 1H-tetrazoles.

CatalystSubstrate ScopeReaction ConditionsYield (%)Reusability
Nickel Zirconium Phosphate (NiZrP)Alkanenitriles, benzonitriles, heteroarenecarbonitrilesDMSO, 120 °CHighUp to 5 cycles
Nano-TiCl4·SiO2Aryl, heteroaryl, and benzyl (B1604629) cyanidesDMF, reflux, 2 hGoodUp to 3 times
Cu(II)-immobilized on Fe3O4@SiO2@L-histidineVarious nitrilesPEG70–98High
Monodisperse Pt NPs@rGOBenzonitrilesNot specified87–99Up to 6 times

This table is generated based on available data and is for illustrative purposes. thieme-connect.comdergipark.org.tr

Lewis acids play a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org By coordinating to the nitrogen atom of the nitrile, the Lewis acid increases the electrophilicity of the carbon atom, thereby facilitating the cycloaddition. A wide range of Lewis acids have been investigated as catalysts for this transformation.

Initially, stoichiometric amounts of strong Lewis acids were used, but the focus has shifted towards catalytic amounts of milder and more environmentally benign Lewis acids. thieme-connect.comtandfonline.com Examples of Lewis acid catalysts include:

Metal Halides: Indium(III) chloride (InCl3) has been used for the synthesis of 5-substituted this compound derivatives from oximes and sodium azide, offering advantages like low catalyst loading and mild reaction conditions. organic-chemistry.org

Metal Triflates: Ytterbium(III) triflate (Yb(OTf)3) has been employed to catalyze the reaction between amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-1,2,3,4-tetrazoles. tandfonline.com

Antimony Trioxide (Sb2O3): This has been reported as an effective and economically viable Lewis acid catalyst for the [2+3] cycloaddition of a wide variety of organic nitriles with sodium azide. tandfonline.comtandfonline.com

Heterogeneous Lewis Acids: The development of solid Lewis acid catalysts, such as nano-TiCl4.SiO2, combines the benefits of Lewis acid catalysis with the advantages of heterogeneous systems. ajol.info This catalyst was found to be highly efficient for the preparation of 5-substituted this compound derivatives. ajol.info

The table below provides examples of Lewis acid-catalyzed synthesis of 5-substituted 1H-tetrazoles.

CatalystReactionConditionsYield
Sb2O3Benzonitrile (B105546) + NaN3120–130 °CGood
InCl3Oximes + NaN3Not specifiedGood to excellent
Nano-TiCl4.SiO2Benzonitrile + NaN3DMF, reflux, 2 hGood

This table is for illustrative purposes and based on reported findings. organic-chemistry.orgtandfonline.com

Copper complexes have emerged as versatile and efficient catalysts for the synthesis of 1H-tetrazoles. The catalytic activity of copper(II) complexes is often attributed to their ability to coordinate with the nitrile, thereby activating it for the cycloaddition reaction. Both homogeneous and heterogeneous copper(II) catalysts have been developed.

Recent research has focused on the design of novel copper(II) complexes with specific ligands to enhance their catalytic performance and stability. Examples include:

Schiff Base Complexes: A novel nanomagnetic tetra-azamacrocyclic Schiff base complex of copper(II), [Fe3O4@TAM-Schiff-base-Cu(II)], has been synthesized and used as a catalyst for the click synthesis of 5-substituted-1H-tetrazoles in a green medium (PEG-400). nih.gov Another study prepared a bis-Schiff-base copper(II) complex by modifying Fe3O4 with acetylacetone (B45752) functionalities, which also efficiently catalyzed the click condensation of aryl nitriles with sodium azide. rsc.orgrsc.org

Immobilized Copper(II): Copper(II) ions have been immobilized on various supports, such as aminated epichlorohydrin (B41342) activated silica (B1680970) (CAES) and chitosan (B1678972), to create recyclable heterogeneous catalysts. sci-hub.sedergipark.org.tr For instance, Cu(II) immobilized on Fe3O4@SiO2@L-histidine has been used for the synthesis of 5-substituted 1H-tetrazoles with high yields. thieme-connect.com

Homogeneous Complexes: Benzoylhydrazine-based Schiff base-ligated copper(II) complexes have been found to be good homogeneous catalysts for the synthesis of a wide range of 5-substituted 1H-tetrazoles at low catalyst loading. researchgate.net

The following table presents data on the use of Copper(II) complex catalysts.

CatalystReactionConditionsYield (%)
[Fe3O4@TAM-Schiff-base-Cu(II)]Aryl nitrile + NaN3PEG-400, 120 °CHigh
[Fe3O4@Sil-Schiff-base-Cu(II)]Aryl nitrile + NaN3PEG-400, 120 °CHigh
Cu(II) on Fe3O4@SiO2@L-histidineVarious nitriles + NaN3PEG70–98

This table is based on data from cited research articles. thieme-connect.comnih.govrsc.orgrsc.org

Zinc-based catalysts have a long history in the synthesis of 1H-tetrazoles, with early work by Sharpless and co-workers demonstrating the effectiveness of zinc salts in promoting the reaction of nitriles with sodium azide in water. organic-chemistry.orggrowingscience.com This approach offered a safer alternative to the use of hydrazoic acid. Since then, a variety of zinc-based catalysts, both homogeneous and heterogeneous, have been developed.

Notable examples of zinc-based catalytic systems include:

Simple Zinc Salts: Zinc(II) bromide (ZnBr2) and zinc(II) acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) are effective and inexpensive catalysts. thieme-connect.comgrowingscience.com

Heterogeneous Zinc Catalysts: To improve reusability and ease of separation, heterogeneous zinc catalysts have been developed. These include nanocrystalline ZnO, zinc hydroxyapatite (B223615) (ZnHAP), and Zn/Al hydrotalcite. thieme-connect.comtandfonline.comrsc.orgresearchgate.net Zinc hydroxyapatite, for example, has been shown to be an effective heterogeneous catalyst for the (2+3)-cycloaddition of sodium azide with nitriles, and it can be recovered and reused for several cycles with consistent activity. tandfonline.com

Zinc(II) Triflate (Zn(OTf)2): This has been used in a versatile one-pot synthesis of 1,5-disubstituted tetrazoles from alkenes, NBS, nitriles, and TMSN3. organic-chemistry.org

The table below highlights the performance of different zinc-based catalysts.

CatalystReactionConditionsYield
Zn saltsNitriles + NaN3WaterBroad scope
Zinc hydroxyapatite (ZnHAP)Nitriles + NaN3DMF, 120–130 °CModerate to good
Zn/Al hydrotalciteNitriles + NaN3EtOH, refluxHigh to quantitative
Zn(OAc)2·2H2OAldehydes + Hydroxylamine (B1172632) + NaN3Toluene, reflux5–94%

Data compiled from various research articles. tandfonline.comorganic-chemistry.orggrowingscience.comresearchgate.net

Heteropolyacids (HPAs) are a class of proton Brønsted acids with unique properties, such as high thermal stability and low volatility, making them attractive as catalysts. They have been successfully applied to the synthesis of 5-substituted 1H-tetrazoles.

A notable example is the use of H3PW12O40 as a catalyst for the reaction of nitriles with [bmim]N3 (1-butyl-3-methylimidazolium azide) under solvent-free conditions. thieme-connect.comdergipark.org.tr This method provides a green synthesis route, affording 5-alkyl- and 5-aryl-1H-tetrazoles in high yields (89–97%). dergipark.org.tr The reaction proceeds efficiently at 120 °C, and the use of an ionic liquid as the azide source under solvent-free conditions further enhances the environmental friendliness of the protocol. thieme-connect.comdergipark.org.trresearchgate.net

CatalystReactantsConditionsYield (%)
H3PW12O40Nitriles + [bmim]N3Solvent-free, 120 °C, 5–12 h89–97

This table is based on reported research findings. dergipark.org.tr

Zinc-Based Catalysis

Multicomponent Reactions (MCRs) for this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. In the context of this compound synthesis, MCRs have emerged as a highly effective strategy for creating substituted tetrazole scaffolds.

The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. scielo.org.mxscielo.org.mxnih.gov This reaction is a variation of the classic Ugi four-component reaction (Ugi-4CR), where hydrazoic acid (or a source like trimethylsilyl (B98337) azide, TMSN₃) replaces the carboxylic acid component. beilstein-journals.orgmdpi.com The reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source. nih.gov

The mechanism of the Ugi-azide reaction begins with the condensation of an amine and an aldehyde to form an imine. scielo.org.mxscielo.org.mx The imine is then protonated by hydrazoic acid to generate an iminium ion. scielo.org.mxscielo.org.mx Subsequently, the isocyanide undergoes a nucleophilic α-addition to the iminium ion, forming a nitrilium ion intermediate. scielo.org.mxscielo.org.mx This intermediate is then attacked by the azide anion. The resulting adduct undergoes a 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted-1H-tetrazole product. scielo.org.mxscielo.org.mx

Researchers have successfully synthesized series of novel 1,5-disubstituted-1H-tetrazoles with moderate to good yields using the Ugi-azide process under mild, catalyst-free conditions. scielo.org.mxscielo.org.mx The versatility of this reaction allows for the incorporation of a wide range of substituents by varying the starting materials, making it a valuable tool for creating libraries of tetrazole derivatives. scielo.org.mxscielo.org.mx For instance, the use of amino acid-derived isocyano amides, TMSN₃, oxo-components, and primary or secondary amines can surprisingly lead to the formation of two different constitutional isomeric Ugi products. rsc.org

The Ugi-azide reaction has also been integrated with other transformations in a one-pot fashion to generate more complex heterocyclic systems containing the tetrazole moiety. beilstein-journals.orgbeilstein-archives.org An example is the combination of the Ugi-azide reaction with an intramolecular Heck reaction to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.orgbeilstein-archives.org

Table 1: Examples of Ugi-Azide Reactions for 1,5-Disubstituted-1H-Tetrazole Synthesis

Aldehyde Amine Isocyanide Azide Source Solvent Conditions Yield (%) Reference
2-Bromobenzaldehyde Allylamine hydrochloride tert-Butyl isocyanide TMSN₃ Methanol (B129727) 40 °C, 24 h 92 beilstein-journals.org
Aryl-ethanamine derivatives Various aldehydes Various isocyanides TMSN₃ Methanol Room temp. 70-94 scielo.org.mx
Heptaldehyde Cyclohexylamine Various isocyanides TMSN₃ Solvent-free Ultrasound 39-55 mdpi.com
3-Formylchromone Benzylamine Cyclohexyl isocyanide TMSN₃ Isopropanol Room temp. 46 mdpi.com

The Passerini reaction is another significant multicomponent reaction, typically involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. wikipedia.org A variation of this reaction, the Passerini-tetrazole reaction (PT-3CR), has been developed for the synthesis of tetrazole derivatives. researchgate.net

In this three-component reaction, an aldehyde or ketone, an isocyanide, and trimethylsilyl azide (TMSN₃) are reacted, often in a mixture of methanol and water. researchgate.net The use of sonication has been shown to accelerate the reaction rate and lead to good to excellent yields. researchgate.net This method is applicable to a broad range of aldehydes, ketones, and isocyanides. researchgate.net

The proposed mechanism for the Passerini reaction can be either concerted or ionic, depending on the solvent. wikipedia.org In nonpolar, aprotic solvents, a concerted mechanism is favored, involving a trimolecular reaction. wikipedia.orgnih.gov In polar solvents, an ionic mechanism is more likely, where the carbonyl is first protonated. wikipedia.org The Passerini reaction is known to be sensitive to the steric hindrance of the substrates, with aldehydes generally giving better yields than ketones. nih.gov

Table 2: Passerini-Type Reaction for Tetrazole Synthesis

Carbonyl Component Isocyanide Azide Source Solvent Conditions Key Feature Reference
Aldehydes/Ketones Various TMSN₃ Methanol:Water (1:1) Sonication High yields, accelerated rate researchgate.net
Ugi-Azide Reactions

Solvent-Free and Water-Mediated Methodologies for this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free and water-mediated reactions are at the forefront of this movement.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, shorter reaction times. Several methods for synthesizing this compound derivatives have been adapted to be performed without a solvent.

For instance, an efficient procedure for preparing 1-substituted-1H-1,2,3,4-tetrazoles involves a three-component condensation of an amine, triethyl orthoformate, and trimethylsilyl azide using ferric chloride (FeCl₃) as a catalyst under solvent-free conditions, resulting in excellent yields. scirp.org Another approach utilizes a recyclable, natural natrolite zeolite catalyst for the reaction of primary amines, triethyl orthoformate, and sodium azide, also under solvent-free conditions. rsc.org Additionally, silver nanoparticles supported on sodium borosilicate glass have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles from various aryl amines, sodium azide, and triethyl orthoformate. acs.orgnih.gov

Microwave irradiation has also been successfully combined with solvent-free conditions. A notable example is the [2+3] cycloaddition of thiourea (B124793) and sodium azide in the presence of a Cu(I) salt and Cs₂CO₃ base under microwave irradiation to produce 5-substituted-1H-tetrazoles. aip.orgaip.org

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 5-substituted 1H-tetrazoles has been achieved in water using zinc salts as catalysts for the reaction between various nitriles and sodium azide. organic-chemistry.orgacs.org This method is applicable to a wide range of substrates, including aromatic, alkyl, and vinyl nitriles. acs.org

Furthermore, a one-pot, three-component methodology using cysteine as a catalyst in water has been developed for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide at room temperature. clockss.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. dergipark.org.tr This technology has been successfully applied to the synthesis of various this compound derivatives.

One of the challenges in synthesizing 5-substituted 1H-tetrazoles from unreactive nitriles is the long reaction times. organic-chemistry.orgdergipark.org.tr Microwave irradiation has been shown to significantly shorten these reaction times. organic-chemistry.orgdergipark.org.tr For example, the conversion of nitriles to 5-substituted 1H-tetrazoles in DMF can be accelerated using microwaves. organic-chemistry.org

Microwave heating has been employed in the [3+2] Huisgen cycloaddition of various nitriles and sodium azide, using a heterogeneous Cu(II)-based catalyst, to produce 5-substituted 1H-tetrazoles in high yields within minutes. lew.ro Similarly, Pd/Co nanoparticles have been utilized as a catalyst in the microwave-assisted synthesis of 1H-tetrazoles from different nitriles, also achieving very high yields. lew.ro

The synthesis of more complex tetrazole-containing systems has also benefited from microwave assistance. For example, 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives have been synthesized using microwave irradiation. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Tetrazole Derivative

Method Catalyst Solvent Reaction Time Yield (%) Reference
Conventional Heating Acetic Acid - Hours Moderate researchgate.net
Microwave Irradiation Acetic Acid - Minutes High researchgate.net
Conventional Heating Cu(II) catalyst N-Methyl-2-pyrrolidone - - lew.ro
Microwave Irradiation Cu(II) catalyst N-Methyl-2-pyrrolidone 3-30 min High lew.ro

Alternative and Emerging Synthetic Routes to 1H-Tetrazoles

The reaction of isocyanides with hydrazoic acid or its silylated form, trimethylsilyl azide, represents a fundamental and versatile route to 1-substituted 1H-tetrazoles. researchgate.netnih.gov This [2+3] cycloaddition reaction is quite general, accommodating both aliphatic and aromatic isocyanides, and offers a broader substrate scope compared to the corresponding nitrile cycloaddition. nih.gov The in situ generation of a wide variety of isocyanides from their corresponding formamides further enhances the utility of this method. nih.gov

A library of 1-substituted-1H-tetrazoles has been efficiently synthesized by reacting N-substituted 2-isocyanoacetamides with trimethylsilyl azide in a methanol-water co-solvent system at room temperature. nih.gov This approach is particularly advantageous as the final products often precipitate from the reaction mixture, simplifying purification. nih.gov

Tetrazole Formation from Carbonyl, Amine, Amide, and Oxime Functions

The synthesis of tetrazoles from various functional groups like carbonyls, amines, amides, and oximes offers versatile pathways to this important heterocyclic scaffold. researchgate.net One-pot, three-component reactions are particularly noteworthy for their efficiency. For instance, 5-substituted this compound derivatives can be synthesized from aldehydes, hydroxylamine, and an azide source like [bmim]N₃. organic-chemistry.org Similarly, various oximes can be converted to 5-substituted 1H-tetrazoles using sodium azide in the presence of a Lewis acid catalyst such as indium(III) chloride. organic-chemistry.org This method is advantageous due to the low catalyst loading and mild reaction conditions. organic-chemistry.org

The conversion of carbonyl compounds to tetrazoles often proceeds via an in situ generated nitrile. researchgate.net A metal-free, one-pot protocol allows for the synthesis of 1-H-tetrazole and 1-Me-tetrazole derivatives from aldehydes using ammonium (B1175870) azide, with the reaction proceeding through an intermediate nitrile. researchgate.net Another approach involves the reaction of amides with activating agents that also serve as an azide source, such as diphenyl phosphorazidate, to form 1,5-disubstituted and 5-substituted 1H-tetrazoles. organic-chemistry.org This method avoids the use of highly toxic or explosive reagents. organic-chemistry.org

The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles can be achieved from primary amines, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid like Yb(OTf)₃. organic-chemistry.org The use of amidines and guanidines as starting materials in the presence of the diazotizing reagent FSO₂N₃ provides a rapid route to tetrazole derivatives in an aqueous environment. organic-chemistry.org

Table 1: Synthesis of Tetrazoles from Various Functional Groups

Starting MaterialReagentsProductKey FeaturesReference(s)
AldehydesHydroxylamine, [bmim]N₃5-substituted 1H-tetrazolesOne-pot, three-component reaction organic-chemistry.org
OximesSodium azide, InCl₃5-substituted 1H-tetrazolesInexpensive catalyst, mild conditions organic-chemistry.org
AldehydesAmmonium azide1-H-tetrazole and 1-Me-tetrazole derivativesMetal-free, one-pot, in situ nitrile formation researchgate.net
AmidesDiphenyl phosphorazidate1,5-disubstituted and 5-substituted 1H-tetrazolesAvoids toxic/explosive reagents organic-chemistry.org
AminesTriethyl orthoformate, Sodium azide, Yb(OTf)₃1-substituted 1H-1,2,3,4-tetrazolesGood yields organic-chemistry.org
Amidines/GuanidinesFSO₂N₃Tetrazole derivativesRapid, aqueous environment organic-chemistry.org

Schmidt Reaction for Fused Tetrazole Systems

The Schmidt reaction provides a valuable, albeit less common, method for synthesizing fused tetrazole systems directly from cyclic ketones. nih.gov While the reaction of ketones with hydrazoic acid typically yields amides or lactams, specific conditions can favor the formation of a tetrazole ring. nih.govstackexchange.com This transformation is believed to proceed through the formation of an azidohydrin intermediate, which can then undergo one of two pathways. nih.gov The use of nonaqueous conditions and the presence of concentrated mineral acids or Lewis acids can promote the pathway leading to tetrazole formation. nih.gov

A significant advancement in this area is the use of trimethylsilyl azide (TMSN₃) as a less hazardous substitute for hydrazoic acid. beilstein-journals.org This modification, coupled with a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), allows for a practical and high-yielding synthesis of fused tetrazoles from steroidal ketones and enones. nih.gov For instance, this methodology has been successfully applied to the synthesis of bile acid-fused tetrazoles, with acetonitrile (B52724) (ACN) being the optimal solvent for ketone substrates and dichloromethane (B109758) (DCM) for enones. nih.gov This approach often results in high yields of the desired tetrazole products without the formation of lactam byproducts. nih.gov The formation of tetrazoles as a byproduct in Schmidt reactions is more likely when high concentrations of hydrazoic acid are present, which can quench the initially formed nitrilium ion. researchgate.net

Late-Stage Functionalization Strategies

Late-stage functionalization is a critical strategy in medicinal chemistry for the diversification of complex molecules and active pharmaceutical ingredients (APIs). researchgate.netnih.gov Ruthenium-catalyzed C-H activation has emerged as a powerful tool for this purpose, enabling the introduction of N-aryl triazoles and tetrazoles into bioactive compounds. researchgate.netnih.govresearchgate.net This method utilizes cost-efficient ruthenium catalysts and a mild base, such as potassium acetate (KOAc), to facilitate the C-H arylation of various scaffolds with easily accessible dibenzothiophenium salts. researchgate.netnih.gov

This strategy allows for the direct modification of existing drug molecules, potentially enhancing their biological activity. researchgate.netnih.gov The ability to control site selectivity, switching from the typical ortho-C-H activation to remote meta-C-H activation, further expands the utility of this approach for the programmed functionalization of complex structures. acs.org Additionally, manganese-catalyzed C-H azidation using an organic photocatalyst and an electrical current has been shown to be effective for the late-stage functionalization of bioactive molecules like precursors to adapalene (B1666599) and ibuprofen (B1674241) derivatives. beilstein-journals.org

Utilizing Novel Tetrazole Aldehydes as Building Blocks

A novel and complementary approach to traditional tetrazole synthesis involves the use of diversely protected, unprecedented tetrazole aldehydes as building blocks. bohrium.combeilstein-journals.org This strategy facilitates the incorporation of the tetrazole moiety into various molecules through multicomponent reactions (MCRs), which are widely used in drug discovery. bohrium.combeilstein-journals.org

These innovative tetrazole building blocks can be efficiently synthesized via a Passerini three-component reaction (PT-3CR) using cost-effective and readily available materials. bohrium.com The resulting α-hydroxymethyltetrazole precursors can then be oxidized to the corresponding aldehydes. beilstein-journals.org These tetrazole aldehydes have demonstrated broad substrate tolerance, reacting smoothly with various aliphatic and aromatic groups to yield the desired products in moderate to excellent yields. beilstein-journals.org This building block approach provides a unique method for creating diverse, complex, and drug-like molecules containing the tetrazole scaffold, meeting the growing demand for novel compound libraries that are challenging to synthesize through other means. bohrium.combeilstein-journals.org

Green Chemistry Principles in this compound Synthesis.researchgate.netbeilstein-journals.orgjchr.orgrsc.orgrsc.orgjchr.org

The application of green chemistry principles to the synthesis of this compound and its derivatives is a significant area of research, aiming to develop more environmentally benign and sustainable processes. researchgate.netbeilstein-journals.orgjchr.orgrsc.orgrsc.orgjchr.org This involves the use of eco-friendly catalysts and sustainable solvents to minimize waste and avoid hazardous reagents.

Eco-Friendly Catalytic Systems.researchgate.netjchr.orgrsc.orgrsc.org

A wide range of environmentally friendly catalytic systems have been developed for tetrazole synthesis. researchgate.netjchr.orgrsc.orgrsc.org These often involve heterogeneous catalysts that can be easily separated from the reaction mixture and reused, a key principle of green chemistry. rsc.org

Nanomaterial-based catalysts have shown particular promise due to their high surface area-to-volume ratio and high catalytic efficiency. rsc.orgnih.gov Examples include:

Copper(II) complexes: Used in the [3+2] cycloaddition of sodium azide to nitriles, these catalysts operate under mild conditions and reduce the risks associated with traditional methods. jchr.orgjchr.org Copper sulfate (B86663) pentahydrate (CSPH) has been identified as a superior catalyst in this regard. jchr.org

Magnetic nanoparticles: Catalysts such as magnetite-chitin (Fe₃O₄@chitin) and others functionalized with ligands like adenine (B156593) or supported on materials like carbon nanotubes offer high efficiency, easy separation using an external magnet, and reusability, often under solvent-free conditions. rsc.orgamerigoscientific.com

Supported metal nanoparticles: Palladium-arginine complexes immobilized on boehmite nanoparticles (Pd-Arg@boehmite) and silver nanoparticles supported on sodium borosilicate glass (ASBN) are examples of green catalysts with excellent substrate compatibility and reusability. rsc.orgamerigoscientific.comacs.org

Mesoporous silica-based catalysts: Materials like MCM-41 functionalized with copper or other metals provide a high-performance, reusable catalytic system. bohrium.com

Zeolites: Natural zeolites like Natrolite have been employed as reusable heterogeneous catalysts for the synthesis of 1-substituted tetrazoles under solvent-free conditions. rsc.org

Metal oxides: Zinc oxide (ZnO) nanoparticles, sometimes mixed with other metal oxides to enhance acidity, have been used for efficient tetrazole synthesis. amerigoscientific.com

Table 2: Examples of Eco-Friendly Catalysts in Tetrazole Synthesis

CatalystTypeKey AdvantagesReference(s)
Copper(II) complexesHomogeneous/HeterogeneousMild conditions, improved safety jchr.orgjchr.org
Fe₃O₄-based nanoparticlesHeterogeneous (Magnetic)High efficiency, easy separation, reusability, solvent-free conditions rsc.orgamerigoscientific.com
Pd-Arg@boehmiteHeterogeneousGreen catalyst, high substrate compatibility, reusability rsc.orgamerigoscientific.com
Ag/sodium borosilicateHeterogeneousEnvironmentally benign preparation, reusability acs.org
Cu-MCM-41Heterogeneous (Mesoporous)High performance, reusability bohrium.com
Natrolite zeoliteHeterogeneousNatural, reusable, solvent-free conditions rsc.org
ZnO nanoparticlesHeterogeneousCost-effective, recyclable amerigoscientific.com
SiO₂–H₃BO₃HeterogeneousAir and water stable, reusable, solvent-free conditions rsc.org

Sustainable Solvent Selection.researchgate.netbeilstein-journals.orgrsc.org

The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dimethylformamide (DMF) are often used in tetrazole synthesis but are considered non-green due to their toxicity and environmental persistence. jchr.org Therefore, a significant focus has been on replacing them with more sustainable alternatives.

Water is an ideal green solvent, and methods have been developed for tetrazole synthesis that proceed readily in aqueous media, such as the zinc-catalyzed reaction of nitriles with sodium azide. organic-chemistry.org Other green solvents that have been successfully employed include polyethylene (B3416737) glycol 400 (PEG-400) and dimethyl sulfoxide (B87167) (DMSO), which is used in a one-pot protocol with a copper sulfate pentahydrate catalyst. researchgate.netjchr.orgjchr.org

Solvent-free reaction conditions represent an even greener approach, completely eliminating solvent-related waste and hazards. rsc.orgrsc.org Many of the eco-friendly catalytic systems, such as those based on magnetic nanoparticles and zeolites, are effective under solvent-free conditions. rsc.orgrsc.orgamerigoscientific.com For example, a silica-boric acid catalyst (SiO₂–H₃BO₃) has been shown to be highly efficient for the synthesis of 1-substituted-1H-tetrazole derivatives under solvent-free conditions at 90 °C. rsc.org

Process Optimization for Environmental Benignity

The growing emphasis on sustainable chemical manufacturing has spurred significant research into process optimization for the environmentally benign synthesis of this compound and its derivatives. These efforts are centered on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of recyclable catalysts, the use of eco-friendly solvents, and the implementation of energy-efficient reaction conditions.

Recent advancements have focused on replacing traditional, often hazardous, reagents and catalysts with more sustainable alternatives. For instance, the use of heterogeneous catalysts is a cornerstone of green synthesis protocols, as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.govmdpi.com Similarly, the substitution of toxic organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids has been a major area of investigation. nih.govresearchgate.netconicet.gov.arajgreenchem.comacs.org

Catalyst and Solvent Systems for Green Synthesis

The [3+2] cycloaddition reaction of nitriles with an azide source is the most common route to 5-substituted 1H-tetrazoles. Process optimization for this reaction has heavily involved the design of novel catalytic systems that function under mild and environmentally friendly conditions.

Research has demonstrated the efficacy of various nanocatalysts, which offer high surface-area-to-volume ratios and can be easily modified for specific reactions. nih.gov For example, a magnetic nanocatalyst, Fe₃O₄@l-lysine-Pd(0), has been successfully used for the [3+2] cycloaddition of aryl nitriles with sodium azide in water, a green solvent. nih.gov This system allows for easy catalyst recovery using an external magnet and has shown good reusability. nih.gov Another approach involves a sulfonic acid-functionalized carbon catalyst derived from glycerol, which effectively catalyzes the reaction in dimethylformamide (DMF) and can be reused for up to five cycles without significant loss of activity. ajgreenchem.com

The choice of solvent is critical for the environmental impact of a synthetic process. Studies have systematically compared different solvents to identify the most effective and benign options. Polyethylene glycol (PEG-400) has emerged as a promising green solvent, facilitating high yields and allowing for the reuse of the catalytic system. nih.govresearchgate.net Water-based systems, promoted by zinc salts like ZnBr₂, have also greatly simplified the synthesis and work-up procedures. conicet.gov.ar

The following table summarizes the findings from various studies on the optimization of reaction conditions for the synthesis of 5-substituted 1H-tetrazoles.

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Ref.
SO₃H-carbonBenzonitrileDMF100692 ajgreenchem.com
Pd-SMTU@boehmiteNitrilePEG-400120-High nih.gov
ZnBr₂3-Thiocyanato indole (B1671886)2-Propanol/Water-294 conicet.gov.ar
β-Ni(OH)₂ NPsAldoximeWaterMild-High acs.org
Fe₂O₃@cellulose@MnMalononitrile derivative--0.05 (MW)up to 98 mdpi.com
Copper (II) complexNitrileDMSOMild-High jchr.orgjchr.org

This table is interactive and allows for sorting and filtering of data.

Catalyst Recyclability and Efficiency

A key metric for a green process is the ability to recycle the catalyst without a significant drop in performance. This not only reduces waste but also improves the economic viability of the synthesis. Numerous studies have focused on quantifying the recyclability of their catalytic systems.

For instance, a novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(ii), was developed for the synthesis of 5-substituted-1H-tetrazoles and could be recovered magnetically and reused for at least seven runs. researchgate.net Similarly, an Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst used for preparing 1-substituted 1H-tetrazoles was successfully reused for five cycles without a notable decrease in its catalytic activity. acs.org The SO₃H-carbon catalyst also demonstrated high stability, with only a minor drop in product yield after five consecutive uses. ajgreenchem.com

The following table details the reusability of various catalysts in the synthesis of tetrazole derivatives.

CatalystRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Run 4 Yield (%)Run 5 Yield (%)Ref.
SO₃H-carbon9291908989 ajgreenchem.com
Ag/Sodium Borosilicate (ASBN)HighHighHighHighHigh acs.org
AlFe₂O₄–MWCNT–TEA–Ni(ii)HighRecyclable for 7 runs with high activity researchgate.net
Fe₂O₃@cellulose@MnHighRecyclable with high activity mdpi.com

This table is interactive and allows for sorting and filtering of data.

Alternative Energy Sources

In addition to optimizing chemical reagents, the use of alternative energy sources like microwave irradiation and ultrasound has been explored to create more efficient and environmentally friendly protocols. mdpi.comresearchgate.netrsc.org Microwave-assisted synthesis, in particular, often leads to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. mdpi.com A solvent and catalyst-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles was developed using ultrasound assistance, resulting in excellent yields and shorter reaction times. rsc.org The use of a Fe₂O₃@cellulose@Mn nanocomposite catalyst under microwave irradiation allowed for the synthesis of tetrazole derivatives in as little as three minutes with yields up to 98%. mdpi.com These methods represent a significant step towards more sustainable and scalable production of this compound and its derivatives.

Iii. Mechanistic Investigations of 1h Tetrazole Reactions

Elucidation of [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most fundamental and widely utilized method for synthesizing 5-substituted 1H-tetrazoles. rsc.orgnih.gov The mechanism of this transformation, however, is not straightforward and can vary depending on the nature of the reactants and the reaction conditions. acs.orgacs.org

The debate between a concerted and a stepwise mechanism for the [3+2] cycloaddition has been a central theme in mechanistic studies. acs.org

Concerted Mechanism: In a concerted [2+3] cycloaddition, the formation of the two new sigma bonds between the azide and the nitrile occurs simultaneously. acs.org This pathway is generally favored when organic azides are used as the dipole, particularly with highly activated nitriles. acs.org Quantum chemical calculations support a concerted [2+3] cycloaddition as the most probable pathway for the bimolecular addition of nonionic azides to nitriles. acs.org

Stepwise Mechanism: A stepwise pathway involves the initial nucleophilic attack of the azide on the nitrile carbon to form a linear imidoyl azide intermediate. This intermediate then undergoes cyclization to form the tetrazole ring. acs.orgnih.gov There has been considerable debate regarding a two-step anionic mechanism. acs.org For the reaction between azide salts and nitriles, density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. acs.orgacs.org For nitriles with very strong electron-withdrawing groups, an intermediate can form, but the transition state for ring-closing is identical to the concerted [2+3] transition state, suggesting the pathways are essentially the same. acs.org

The reaction mechanism can be influenced by the specific azide species present. It is plausible that the mechanism differs for various azide species. researchgate.net

Activation of the nitrile group is a critical factor influencing the rate and efficiency of tetrazole synthesis. rsc.orgorganic-chemistry.org This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. thieme-connect.com

Several methods of nitrile activation have been explored:

Acid Catalysis: Brønsted or Lewis acids can activate the nitrile. organic-chemistry.org Protic acids, for instance, can protonate the nitrile nitrogen, increasing its reactivity. acs.org DFT calculations propose that when a proton is available, the reaction proceeds through an activated nitrile intermediate. acs.org

Metal Catalysis: Various metal catalysts, including zinc salts, copper(II) complexes, and cobalt(II) complexes, are effective in promoting tetrazole synthesis. researchgate.netorganic-chemistry.orgacs.orgnih.gov The metal center can coordinate to the nitrile group, thereby activating it for cycloaddition. rsc.orgacs.orgnih.gov For example, a proposed mechanism for a cobalt(II)-catalyzed reaction involves the initial coordination of the nitrile to the cobalt center. acs.orgnih.gov

Organocatalysis: Organocatalysts like L-proline can also activate nitriles. organic-chemistry.orgthieme-connect.com It is proposed that L-proline activates the nitrile through hydrogen bonding, which enhances the electrophilic character of the cyanide group and facilitates the cycloaddition. thieme-connect.com

The activation barriers for the reaction have been found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.gov Aromatic nitriles with electron-withdrawing groups generally react faster than those with electron-donating groups. thieme-connect.com

The nature of the azide species significantly impacts the reaction mechanism and outcome.

Organic Azides: These typically react with highly activated nitriles through a concerted [2+3] cycloaddition mechanism, leading to regioselective formation of 1,5-disubstituted tetrazoles. acs.org

Azide Salts: The reaction of azide salts (e.g., sodium azide, ammonium (B1175870) azide) with nitriles is more complex. acs.org Studies have shown that protic ammonium salts of azide are effective, while tetraalkylammonium salts are not, suggesting that a proton is necessary to activate the nitrile. acs.org

Metal Azides: In metal-catalyzed reactions, the initial step can be the coordination of the azide to the metal center, forming a metal-azido intermediate. acs.orgnih.gov For instance, a cobalt(II) diazido intermediate has been isolated and shown to be catalytically active. acs.orgnih.gov The electronic properties of both the metal azide and the dipolarophile (the nitrile) can determine the reactivity in these cycloaddition reactions. rsc.org

Role of Nitrile Activation in Tetrazole Formation

Reaction Mechanisms of Tetrazole Derivatives in Various Transformations

Tetrazole derivatives can undergo a variety of transformations, with mechanisms often involving the unique electronic properties of the tetrazole ring.

Ugi-Azide Process: The synthesis of 1,5-disubstituted-1H-tetrazoles can be achieved through an Ugi-azide reaction. The proposed mechanism involves the condensation of an amine and an aldehyde to form an imine, which is then protonated by hydrazoic acid. Subsequent nucleophilic addition of an isocyanide produces a nitrilium ion, which is attacked by the azide anion. The resulting intermediate undergoes a 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx

Thermal Decomposition: The thermal decomposition of tetrazole derivatives can proceed through different pathways. One major pathway involves the elimination of a nitrogen molecule. For 2,5-disubstituted tetrazoles, this leads to the formation of a nitrilimine, while 1,5-disubstituted tetrazoles form a nitrene. Another pathway is the fragmentation of the ring to form azides. researchgate.net The specific mechanism can be temperature-dependent. researchgate.net

Reactions with Nitrocellulose: Studies on the interaction between 1H-tetrazole derivatives and nitrocellulose have shown that aminotetrazoles can influence the pyrolysis process. The imino form of aminotetrazoles is believed to play a significant role, reacting with decomposition products of nitrocellulose. rsc.org

Tautomerism and Isomerization Processes in this compound Chemistry

Tautomerism is a fundamental characteristic of the tetrazole ring system, significantly influencing its physical and chemical properties. nsc.rubohrium.com

The parent tetrazole exists as a mixture of two principal tautomers: this compound and 2H-tetrazole. wikipedia.org

The equilibrium between these two forms is highly sensitive to the surrounding environment. sci-hub.seuq.edu.au

Gas Phase: In the gas phase, the 2H-tetrazole tautomer is energetically favored and predominates. sci-hub.seuq.edu.auresearchgate.net

Solid State: In the crystalline solid state, the more polar this compound is the dominant species. nsc.ruwikipedia.orgresearchgate.net For example, X-ray diffraction studies of (tetrazol-5-yl)-acetic acid show that it exists exclusively as the 1H-tautomer in the solid state. aip.org

Solution: In solution, the equilibrium is dependent on the polarity of the solvent. sci-hub.seuq.edu.au In nonpolar solvents, both tautomers can exist in comparable amounts. sci-hub.seuq.edu.au However, in polar solvents with a high dielectric constant, the equilibrium shifts towards the more polar 1H-tautomer. sci-hub.seuq.edu.au

The interconversion between the 1H- and 2H-tautomers can occur through hydrogen shifts. The energy barrier for the isomerization of this compound to 2H-tetrazole via a rsc.orgorganic-chemistry.org hydrogen shift in the gas phase is substantial. sci-hub.seuq.edu.au However, in the presence of H-bonded complexes, the barriers for double hydrogen atom transfer are significantly lower, allowing for faster interconversion. nsc.ru

The table below summarizes the preferred tautomeric form of tetrazole in different environments.

EnvironmentDominant Tautomer
Gas Phase2H-Tetrazole
Solid StateThis compound
Nonpolar Solution1H- and 2H-Tautomers in comparable amounts
Polar SolutionThis compound

Factors Influencing Tautomeric Distribution

The tautomeric equilibrium between this compound and 2H-tetrazole is a critical aspect of its chemistry, profoundly influenced by the surrounding environment and the nature of substituents attached to the ring. This equilibrium is a delicate balance between two isomers that, while structurally similar, possess distinct electronic properties. The 1H-tautomer is significantly more polar than the 2H-tautomer. rsc.orgsci-hub.se This difference in polarity is a key determinant of their relative stability in various media. The primary factors governing the tautomeric distribution are the phase (gas, solution, solid), the polarity of the solvent, and the electronic effects of substituents at the C5 position.

Effect of Phase and Solvent Polarity: In the gas phase, the 2H-tetrazole tautomer is energetically favored over the 1H-form. sci-hub.semdpi.com However, this preference is reversed in condensed phases. In the solid state, this compound is the predominant, and often exclusive, form observed, a preference attributed to favorable intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

In solution, the tautomeric equilibrium is highly sensitive to the polarity of the solvent. rsc.org In non-polar solvents, the less polar 2H-tautomer is preferred, and the two forms may exist in comparable amounts as they are close in energy. rsc.orgsci-hub.se As the dielectric constant of the medium increases, the equilibrium shifts to favor the more polar 1H-tautomer. sci-hub.se This is because polar solvents can better stabilize the larger dipole moment of the 1H-form. For instance, in polar solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer is the dominant species. rsc.orgmdpi.com Theoretical calculations have quantified this shift, showing a significant change in the free energy of tautomerization from the gas phase to polar media. sci-hub.se

Calculated Free Energy Changes and Dipole Moments for this compound Tautomerization
MediumDielectric Constant (ε)Calculated Free Energy Change (kJ/mol) for 1H → 2HFavored TautomerTautomer Dipole Moments (Debye)
Gas Phase1-72H-TetrazoleThis compound: ~5.6 D 2H-Tetrazole: ~2.4 D
Nonpolar Solution21Comparable amounts
Polar Solution4012This compound

Data sourced from high-level ab initio molecular orbital calculations. sci-hub.se

Effect of Substituents: The electronic nature of a substituent at the C5-position of the tetrazole ring also exerts a significant influence on the tautomeric equilibrium. Computational studies have revealed a clear trend: electron-withdrawing groups (EWGs) tend to stabilize the 1H-tautomer, whereas electron-donating groups (EDGs) favor the 2H-form. rsc.org This effect can be rationalized by how the substituent's electronic properties interact with the electron distribution within the two tautomeric forms of the heterocyclic ring. scispace.com Despite this influence, some studies suggest that the relative thermodynamic stability between the 2H and 1H forms does not change dramatically with the nature of the substituent. researchgate.net However, for substituted pyrimidines undergoing an azido-tetrazole equilibrium, the effect is pronounced, with EWGs favoring the tetrazole form. rsc.org

Effect of Temperature: While solvent and substituents are the primary drivers of the tautomeric distribution at equilibrium, temperature can also play a role. However, the energy barrier for the direct, unimolecular mdpi.comcolab.ws hydrogen shift required for tautomerization in the gas phase is considerably high (calculated to be around 207 kJ/mol). sci-hub.seacs.org In condensed phases, this interconversion is often facilitated by intermolecular proton transfer mechanisms, such as through hydrogen-bonded dimers, which exhibit significantly lower activation barriers (around 18-28 kcal/mol or ~75-117 kJ/mol). acs.org This suggests that while thermal energy can influence the population of tautomers, the kinetic barrier to interconversion is a crucial factor.

Decomposition Mechanisms of this compound and its Energetic Derivatives

The thermal decomposition of this compound and its derivatives is a complex process central to their application as energetic materials. The high nitrogen content and large positive heat of formation of the tetrazole ring are responsible for the substantial energy release upon decomposition. icm.edu.pl The mechanism of this decomposition is not uniform; it is highly dependent on the substitution pattern of the tetrazole ring and the phase in which the decomposition occurs. dtic.milresearchgate.net

Thermal Decomposition Pathways

For unsubstituted tetrazole, the decomposition mechanism is intrinsically linked to the tautomeric equilibrium. The 1H and 2H tautomers decompose via distinct pathways. researchgate.netresearchgate.net Theoretical studies indicate that in the gas phase, the initial steps involve tautomeric interconversion, which can occur at a lower energy cost through bimolecular hydrogen-bonded complexes than through unimolecular shifts. acs.org Once formed, each tautomer follows a specific route:

This compound Pathway : The decomposition is characterized by the reversible formation of an azidoazomethine intermediate, which then eliminates a molecule of N₂ to produce a nitrene. researchgate.net

2H-Tetrazole Pathway : This tautomer undergoes a reversible ring-opening to form a diazo compound, which subsequently loses N₂ to generate a highly reactive nitrile imine. researchgate.net

For substituted tetrazoles, the position of the substituents dictates the decomposition route:

1,5-Disubstituted Tetrazoles : These compounds typically decompose through a pathway similar to the 1H-tautomer, involving ring opening to an azidoazomethine intermediate followed by N₂ extrusion to form a nitrene. researchgate.net

2,5-Disubstituted Tetrazoles : The decomposition of these derivatives preferentially proceeds via the elimination of N₂ to directly yield a nitrile imine. researchgate.net

Energetic derivatives, such as those linking two tetrazole rings, also exhibit specific decomposition behaviors. For molecules like 1,2-bis(1H-tetrazol-1-yl)ethane (1-DTE) and N,N-bis(1H-tetrazol-5-yl)amine (BTA), excited-state decomposition calculations show that the process is initiated by the opening of the tetrazole ring, typically at an N-N bond (N1-N2), followed by the release of N₂. aip.org The nature of the group linking the two rings can cause significant differences in the explosive behavior of the material. aip.org

Fragmentation Patterns and Energetic Release

Mass spectrometry provides valuable insight into the fragmentation of tetrazole derivatives, revealing patterns that often correlate with their thermal decomposition pathways. A common feature in the mass spectra of many 5-substituted 1H-tetrazoles is the characteristic loss of molecular nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). mdpi.comlifesciencesite.com The dominance of one pathway over the other can depend on the ionization conditions (e.g., positive vs. negative ion mode) and the structure of the compound. lifesciencesite.com

For example, in the positive-ion electrospray ionization tandem mass spectrometry of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole, the primary fragmentation is the loss of HN₃. lifesciencesite.com Conversely, in negative-ion mode, the characteristic loss is N₂. lifesciencesite.com The fragmentation of 5-vinyl-1H-tetrazole also shows elimination of HN₃ to yield a product ion with m/z 54, and at higher energies, the elimination of N₂ to give an ion at m/z 69. mdpi.com

Characteristic Mass Spectrometric Fragmentation of Tetrazole Derivatives
CompoundIonization ModePrimary Neutral LossSecondary Neutral LossReference
5-Vinyl-1H-tetrazoleESI (+)HN₃ (43 Da)N₂ (28 Da) mdpi.com
5-[1-Aryl-1H-pyrrol-2-yl]-1H-tetrazoleESI (+)HN₃ (43 Da)- lifesciencesite.com
5-[1-Aryl-1H-pyrrol-2-yl]-1H-tetrazoleESI (-)N₂ (28 Da)- lifesciencesite.com
5-Allyloxy-1-aryl-tetrazolesEIN₂ (28 Da)Allyl/Aryl radicals nih.gov

ESI: Electrospray Ionization, EI: Electron Impact.

The decomposition of tetrazoles is accompanied by a significant release of energy, which stems from their high positive enthalpies of formation. icm.edu.pl For example, 1,5-diamino-1H-tetrazole (DAT) has a decomposition enthalpy change of -850 kJ/mol. rsc.org The activation energy for decomposition is a key parameter for assessing thermal stability. For the parent tetrazole, the effective activation energy for thermolysis has been calculated to be around 36.2 kcal/mol (~151 kJ/mol). acs.org Catalysts can significantly lower this barrier; for instance, the activation energy for the cleavage of the tetrazole ring in dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) was markedly reduced by the addition of ZnFe₂O₄. bibliotekanauki.pl

Influence of Functional Groups on Decomposition

Functional groups have a profound impact on the stability and decomposition mechanism of the tetrazole ring. icm.edu.pldtic.mil The electronic and steric properties of substituents, as well as their position on the ring, can either stabilize or destabilize the molecule and can direct the decomposition down a specific pathway.

Electronic Effects: The introduction of high-energy functional groups such as nitro (–NO₂) or dinitromethyl [–C(NO₂)₂] is a common strategy to enhance the energetic performance of tetrazole derivatives. However, these strong electron-withdrawing groups often decrease the thermal stability of the compound. rsc.org Conversely, forming salts by pairing a tetrazole cation or anion with a suitable counterion can significantly enhance thermal stability. icm.edu.pl For example, introducing hydrazino (–NHNH₂) groups can increase the heat of formation and the number of hydrogen bonds, which tends to increase density and lower sensitivity. icm.edu.pl Computational studies on 2,5-dimethyl-tetrazole showed that incorporating a non-conjugated positively charged functional group could dramatically lower the fragmentation barrier (by ~80 kJ/mol in the gas phase), while a negative charge had a smaller, opposite effect. anu.edu.au

Calculated Activation Energies (Ea) for Decomposition of Tetrazole Derivatives
CompoundBridge/Substituent TypeDecomposition Temperature (°C)Calculated Ea (kcal/mol)Key Finding
Tetrazole (Parent)--~40Baseline for comparison. acs.org
1,1'-Azobistetrazoles1,1'-Azo bridge-~26-33Lower stability compared to parent tetrazole. acs.org
5,5'-Azobistetrazoles5,5'-Azo bridge-Higher than 1,1'-More stable than 1,1'-isomers due to higher N₂ elimination barrier. acs.org
N-(Pyrazolyl)tetrazolesPyrazolyl group-~28-30Less stable than C-(pyrazolyl)tetrazole. researchgate.net
1,5-Diamino-1H-tetrazole (DAT)Amino groups at N1, C5~197-267-High thermal stability for an energetic material. rsc.org
Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50)Hydroxylammonium salt~245170-190 kJ/molCatalyst (ZnFe₂O₄) significantly reduces the activation energy of ring cleavage. bibliotekanauki.pl

Activation energies and decomposition temperatures can vary based on experimental/computational conditions.

Iv. Advanced Spectroscopic and Computational Characterization of 1h Tetrazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the synthesis and purity of 1H-tetrazole, as well as in probing its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound derivatives. In ¹H NMR, the chemical shift of the C-H proton of the tetrazole ring is characteristically observed in the downfield region, typically between 8.99 and 9.77 ppm. nih.gov For instance, in 1-(phenyl)-1H-tetrazole, the tetrazole proton appears as a singlet at 8.20 ppm. rsc.org The broadness of the N-H proton signal, such as the one observed at 17.45 ppm for 5-phenyl-1H-tetrazole, is also a key indicator. rsc.org

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the tetrazole ring in 1-substituted 1H-tetrazoles typically resonates in the range of 140-150 ppm. For example, the tetrazole carbon in 1-(4-methylphenyl)-1H-tetrazole appears at 142.95 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Phenyl-1H-tetrazole rsc.orgCDCl₃8.20 (s, 1H, tetrazole), 7.07-7.34 (m, 5H, Ar)Not specified
5-Phenyl-1H-tetrazole rsc.orgDMSO-d₆17.45 (br, 1H, NH), 7.99 (d, 2H), 7.54 (t, 3H)155.93, 131.84, 129.78, 127.33, 124.63, 120.69
1-(4-Methylphenyl)-1H-tetrazole rsc.orgCDCl₃8.17 (s, 1H, tetrazole), 6.94-6.96 (d, 2H), 7.11-7.13 (d, 2H), 2.34 (s, 3H)149.77, 142.95, 130.17, 129.63, 119.08, 20.79
1-Isopropyl-1H-tetrazole researchgate.netCDCl₃8.61 (s, 1H, H-a), 4.83 (m, 1H, H-d), 1.59 (d, 6H, H-e)140.67 (C-a), 52.05 (C-d), 22.62 (C-e)

Data presented is illustrative and may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The spectra of tetrazoles exhibit characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears in the region of 3100-3400 cm⁻¹. rsc.orgresearchgate.net The C=N and N=N stretching vibrations of the tetrazole ring are also prominent, generally observed between 1600-1694 cm⁻¹ and 1390-1500 cm⁻¹, respectively. rsc.orgacademie-sciences.fr For example, in 1-(phenyl)-1H-tetrazole, a C=N stretch is observed at 1694 cm⁻¹. rsc.org The formation of 5-phenyl-1H-tetrazole from benzonitrile (B105546) is confirmed by the appearance of an N-H stretching band and the disappearance of the C≡N stretching band. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

CompoundN-H StretchC=N StretchN=N StretchC-H Aromatic StretchReference
1-Phenyl-1H-tetrazole-16941597, 1498 (C=C)3126 rsc.org
5-Phenyl-1H-tetrazolePresent--2919 rsc.org
1-(4-Chlorophenyl)-1H-tetrazole-16611581, 1485 (C=C)3057 rsc.org
1-Benzyl-5-amino-1H-tetrazole3277, 3160 (NH₂)162913903157, 3065 academie-sciences.fr

This table provides a selection of characteristic vibrational frequencies.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of this compound derivatives. Under electrospray ionization (ESI), the fragmentation of 5-substituted 1H-tetrazoles is notably different in positive and negative ion modes. In positive ion mode, a characteristic loss of hydrazoic acid (HN₃) is often observed. lifesciencesite.com Conversely, in negative ion mode, the elimination of a nitrogen molecule (N₂) is a common fragmentation pathway. lifesciencesite.com For instance, the fragmentation of 5-vinyl-1H-tetrazole is significantly influenced by collision energy, with higher energies favoring the formation of fragment ions. mdpi.com The protonated molecular ion of 5-vinyl-1H-tetrazole ([M+H]⁺) has been detected at an m/z of 97.05087. mdpi.com

Table 3: Characteristic Mass Spectrometric Fragmentation of this compound Derivatives

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Characteristic LossReference
5-Substituted 1H-TetrazolesESI (+)[M+H]⁺[M+H - HN₃]⁺HN₃ lifesciencesite.com
5-Substituted 1H-TetrazolesESI (-)[M-H]⁻[M-H - N₂]⁻N₂ lifesciencesite.com
5-Vinyl-1H-tetrazoleESI (+)9769, 54N₂, HN₃ mdpi.com

Fragmentation patterns can be complex and are dependent on the specific compound and experimental conditions.

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Unsubstituted tetrazoles typically exhibit maximum absorption in the vacuum UV region (below 200 nm). pnrjournal.com However, the introduction of substituents can shift the absorption maxima to more accessible UV regions. pnrjournal.com For example, 5-phenyl-1H-tetrazole displays an absorption maximum around 240 nm. nist.gov In methanol (B129727) solution, various bis-tetrazole derivatives show absorption maxima around 210, 240, and 280 nm. nih.gov

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound Derivatives

CompoundSolventλ_max (nm)Reference
5-Phenyl-1H-tetrazoleNot specified~240 nist.gov
Bis-tetrazole derivativesMethanol~210, ~240, ~280 nih.gov
5-Aryloxy-(1H)-tetrazolesEthanol297, 335, 354 growingscience.com

The position and intensity of absorption bands are influenced by the solvent and the nature of the substituents.

Mass Spectrometry (MS)

Advanced Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive three-dimensional structural information for this compound and its derivatives in the solid state.

Single-crystal X-ray diffraction is an indispensable technique for determining the precise bond lengths, bond angles, and crystal packing of this compound derivatives. These studies have revealed that the tetrazole ring can adopt different tautomeric forms and conformations in the solid state. For example, the crystal structure of 1-benzyl-5-amino-1H-tetrazole has been determined, showing a monoclinic crystal system with the space group P2(1)/c. academie-sciences.fr In a co-crystal of this compound and sodium perchlorate, the hydrogen bonds between adjacent tetrazole rings were found to be strengthened. nii.ac.jp High-pressure X-ray diffraction studies on this compound have shown a crystalline-to-crystalline phase transition occurring above approximately 3 GPa. researchgate.net

Table 5: Selected Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
1-Benzyl-5-amino-1H-tetrazoleMonoclinicP2(1)/c- academie-sciences.fr
2-(1H-tetrazol-1-yl)benzoic acid hydrateNot specifiedNot specifiedN1-N2: 1.3549(16), N2-N3: 1.2930(16), N3-N4: 1.3582(16) nih.gov
5-Aryloxy-(1H)-tetrazoleNot specifiedNot specifiedN1-H1: 0.861, C1-O1: 1.322, O1-C2: 1.399 growingscience.com

This table highlights some of the key structural parameters obtained from X-ray diffraction studies.

Structural Analysis of Tetrazole-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The use of tetrazole-based ligands in MOF synthesis is of significant interest due to the high nitrogen content and versatile coordination modes of the tetrazole ring, which can involve up to four nitrogen atoms. nih.gov This versatility allows for the construction of MOFs with diverse topologies and dimensionalities. nih.gov

For instance, studies on zinc-tetrazole MOFs have shown that the final structure can be controlled by reaction conditions such as pH. nih.govfherreralab.com Under acidic conditions, a noncentrosymmetric 3D MOF, Zn(3-ptz)2, is formed, while alkaline conditions favor the assembly of a 2D MOF, Zn(OH)(3-ptz). nih.govfherreralab.com Similarly, the choice of metal ion can lead to different structures; zinc and cadmium have been shown to form MOFs with four- and six-coordinated metal centers, respectively, leading to different channel structures and stabilities. rsc.orgresearchgate.net

The structural features of these MOFs, such as their porous nature and the chemical environment of the pores, are directly linked to their functional properties, including gas sorption and selectivity. rsc.orgresearchgate.net For example, a zinc-based MOF with a desolvated structure has demonstrated the ability to adsorb gases like N₂, CO₂, and CH₄ with high selectivity for CO₂ over N₂ and CH₄. rsc.orgresearchgate.net

Table 1: Crystallographic Data for Select Tetrazole-Based MOFs

CompoundCrystal SystemSpace GroupReference
{[Zn₂(HL)₂]·0.5DMF·H₂O}n-- rsc.orgresearchgate.net
{[Cd₂(HL)₂]·1.5H₂O}n-- rsc.orgresearchgate.net
Pb(bta)·2H₂OMonoclinicP2₁/n mdpi.com
[Cu(Metet)]n (MOF-1)TrigonalR-3m researchgate.net
{Zn₅(Tz)₉·6H₂O}n-- colab.ws
[Zn(Tz)₂]n-- colab.ws
{Cd₅(Tz)₉·6H₂O}n-- colab.ws
{Mn₅(Tz)₉·6H₂O}n-- colab.ws

Note: Detailed lattice parameters are available in the cited literature.

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level. These methods complement experimental data and offer insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and properties of molecules like this compound and its derivatives. academie-sciences.fricm.edu.pl DFT calculations can accurately predict various molecular properties by approximating the electron density of a system. academie-sciences.fr

The electronic structure of this compound is key to its chemical reactivity and physical properties. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. buketov.edu.kzsapub.org A smaller gap generally suggests higher reactivity. researchgate.net For tetrazole derivatives, the HOMO and LUMO are often distributed over the tetrazole ring, indicating that this part of the molecule is central to its electronic transitions. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. researchgate.net NBO analysis examines the delocalization of electron density between filled and unfilled orbitals, providing insights into intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. researchgate.netresearchgate.net For example, in 5-(4-chlorophenyl)-1H-tetrazole, NBO analysis has revealed significant stabilization energies arising from the interaction of lone pair orbitals on nitrogen atoms with antibonding orbitals of adjacent bonds. researchgate.net

Table 2: Calculated Electronic Properties of a Tetrazole Derivative

ParameterValueReference
HOMO-LUMO Energy Gap2.74 eV sapub.org

Note: This is an example value for a specific tetrazole derivative. The HOMO-LUMO gap will vary depending on the specific molecular structure.

DFT calculations are also employed to determine key energetic parameters, such as the enthalpy of formation (ΔfH°). The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is desirable as it indicates a large amount of stored chemical energy. mdpi.com The enthalpy of formation for this compound in the gaseous state has been reported as 327.2 kJ/mol. mdpi.com Theoretical methods, such as the CBS-4M algorithm, can be used to calculate the solid-state enthalpy of formation, which can then be compared with experimental values obtained from techniques like bomb calorimetry. researchgate.net

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. pnrjournal.comacs.org By calculating the harmonic vibrational frequencies, DFT can aid in the assignment of experimental IR and Raman spectra. pnrjournal.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. sapub.org These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. academie-sciences.frpnrjournal.com For instance, the calculated vibrational spectra for nitro/nitrogen-rich aryl-tetrazole derivatives have been shown to be in good agreement with experimental terahertz time-domain absorption spectra. acs.org

Energy Parameter Calculations (Enthalpy of Formation)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the motion of atoms and molecules over time. For this compound and its derivatives, MD simulations can be used to understand their behavior in different environments, such as in solution or in the amorphous solid state. rsc.org

MD simulations have been used to investigate the stability of the tetrazole ring in various chemical reactions and to understand the conformational preferences of tetrazole-containing molecules. rsc.org For example, simulations have shown that in amorphous irbesartan, which contains a tetrazole ring, the two tautomers of the tetrazole adopt significantly different conformations. rsc.org MD simulations can also be used to study the interactions between tetrazole derivatives and biological targets, providing insights into their potential as therapeutic agents. nih.govresearchgate.net These simulations can reveal the binding modes and interactions of the molecules within the active sites of proteins. nih.govresearchgate.net

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural, electronic, and vibrational properties of this compound and its derivatives. These computational methods provide a molecular-level understanding that complements experimental findings.

Molecular Geometry and Tautomerism:

DFT calculations have been widely used to investigate the geometries of this compound and its tautomeric counterpart, 2H-tetrazole. researchgate.netuc.pt Studies consistently show that the 1H-tautomer is the more stable form in the condensed phase and in polar solvents, while the 2H-tautomer is favored in the gas phase. researchgate.netmdpi.com The energy difference between the two tautomers is relatively small, suggesting the potential for their coexistence under certain conditions. researchgate.net

Calculations at the B3LYP/6-311G(d,p) level of theory have been employed to analyze the predominant tautomeric forms of substituted 1H-tetrazoles, confirming the greater stability of the N1-H form in both solid and gas phases. growingscience.com For instance, in a study of 5-aryloxy-(1H)-tetrazoles, the N1-H tautomer was found to be more stable than the N2-H form. growingscience.com The calculated geometric parameters, such as bond lengths and angles, from these studies are generally in good agreement with experimental data obtained from X-ray diffraction. growingscience.comicm.edu.pl

Table 1: Comparison of Experimental and Calculated Lattice Parameters of this compound

Parameter Experimental (Å) Calculated (Å)
a 3.725 3.674
b 4.773 4.786
c 4.936 4.925

Data from dispersion-corrected density functional theory calculations. icm.edu.pl

Vibrational Spectra Analysis:

Theoretical calculations have proven invaluable in the assignment of vibrational spectra (infrared and Raman) of this compound. researchgate.neticm.edu.plpnrjournal.com By applying methods like density functional perturbation theory (DFPT), researchers can compute vibrational frequencies and assign infrared modes. icm.edu.pl These theoretical spectra often show good agreement with experimental data, aiding in the interpretation of complex spectral features. pnrjournal.comacs.org For example, in a study of 5-(benzylthio)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze its conformational and vibrational properties. pnrjournal.com Similarly, a combined matrix isolation FT-IR and DFT(B3LYP)/6-311++G(d,p) study was conducted on 5-ethoxy-1-phenyl-1H-tetrazole to understand its molecular structure and photochemistry. acs.orgconicet.gov.ar

Electronic Properties and Reactivity:

Quantum mechanical calculations provide insights into the electronic structure of this compound, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.net These frontier orbitals are crucial for understanding the molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. mdpi.com

Molecular electrostatic potential (MEP) analysis, another tool derived from quantum calculations, helps to identify the electrophilic and nucleophilic sites within the molecule. researchgate.net This information is vital for predicting how this compound and its derivatives will interact with other chemical species.

High-Pressure Studies:

Dispersion-corrected density functional theory has been used to investigate the behavior of this compound under high pressure. icm.edu.pl These studies have successfully predicted the crystal structure at ambient conditions and have been used to compute vibrational spectra. icm.edu.pl Theoretical calculations have also indicated pressure-mediated structural transitions, providing insights into the material's stability and potential for polymerization under extreme conditions. icm.edu.plrsc.org

V. Applications of 1h Tetrazole in Advanced Materials Science

1H-Tetrazole in Energetic Materials

The tetrazole ring is a foundational structure in the field of energetic materials due to its high nitrogen content (80%) and substantial positive heat of formation, which is approximately +237 kJ/mol. researchgate.netrsc.orgresearchgate.net These properties are advantageous for applications requiring high energy density and rapid energy release. rsc.orgresearchgate.net The incorporation of the tetrazole moiety into molecules is a key strategy for developing high-energy-density materials (HEDMs). researchgate.neticm.edu.pl The inherent stability of the tetrazole ring, combined with its high energy content, offers a favorable balance between performance and safety. mdpi.comresearchgate.net

The high nitrogen content of tetrazole derivatives is a primary contributor to their energetic performance. rsc.orgicm.edu.pl Upon decomposition, these compounds release large volumes of nitrogen gas (N₂), a stable and environmentally benign product. mdpi.comucr.edu This high nitrogen content generally leads to more environmentally friendly combustion products due to the reduced carbon footprint. ucr.edudtic.mil

The performance of tetrazole-based energetic materials is often evaluated by their detonation properties, which are directly influenced by their high nitrogen content and positive heats of formation. For instance, unsubstituted this compound has a calculated detonation velocity of 7813 m/s. researchgate.net The introduction of various functional groups onto the tetrazole ring can further enhance these properties. For example, some C-N bonded bicyclic triazole-tetrazole compounds exhibit nitrogen content ranging from 79.78% to 83.43% and detonation velocities between 8592 and 9361 m/s. nih.gov

A comparative analysis of various tetrazole derivatives highlights the impact of different functional groups on their energetic performance. The data below illustrates the properties of several high-nitrogen compounds.

Table 1: Performance of Selected High-Nitrogen Tetrazole Compounds

Compound/Derivative Nitrogen Content (%) Detonation Velocity (m/s) Detonation Pressure (GPa) Heat of Formation (kJ/mol)
This compound 80.0 7813 researchgate.net --- +237 researchgate.net
3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine 79.78 - 83.43 8592 - 9361 nih.gov 27.1 - 33.8 nih.gov ---
DMPT-1 --- 8610 mdpi.com 30.2 mdpi.com ---
Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(this compound) --- 9050 rsc.org --- ---
Hydroxylammonium salt of 5,5′-(hydrazonomethylene)bis(this compound) --- 8839 rsc.org --- ---

Data sourced from multiple research findings.

The detonation velocity and pressure are critical performance metrics for energetic materials. Tetrazole derivatives have shown exceptional performance in this regard. For example, certain synthesized tetrazole compounds exhibit detonation velocities ranging from 8.61 to 8.95 km/s and detonation pressures from 31.6 to 36.0 GPa. researchgate.net Theoretical studies on designed tetrazole derivatives predict even higher performance, with potential detonation velocities up to 11.7 km/s and pressures reaching 67.7 GPa. researchgate.net

Thermal stability is another crucial factor for the practical application of energetic materials. The decomposition temperature of the tetrazole ring typically occurs exothermically between 190–240 °C. researchgate.net Unsubstituted this compound itself has a thermal stability of 188°C. researchgate.net The introduction of functional groups can either enhance or decrease thermal stability. For instance, while integrating nitro groups can improve energetic performance, it often leads to reduced thermal stability. rsc.org However, strategic molecular design, such as the formation of zwitterionic C-N bonded triazole-tetrazole compounds, can yield materials with good thermal stability (129-210 °C) alongside excellent detonation performance. nih.gov

The following table provides a comparative look at the detonation properties and thermal stability of various tetrazole-based energetic materials.

Table 2: Detonation and Thermal Properties of Tetrazole Derivatives

Compound Detonation Velocity (Vd, m/s) Detonation Pressure (P, GPa) Decomposition Temperature (°C)
Unsubstituted this compound 7813 researchgate.net --- 188 researchgate.net
Furazan-tetrazol-5-yl-NNO-azoxy derivatives 8610 - 8950 researchgate.net 31.6 - 36.0 researchgate.net 146 - 199 researchgate.net
3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine 8592 - 9361 nih.gov 27.1 - 33.8 nih.gov 129 - 210 nih.gov
(1H-tetrazol-1-yl)-4H-1,2,4-triazole-3,4-diamine derivative 9004 at.ua 34.9 at.ua 182 at.ua

Data compiled from various scientific sources.

The development of "green" energetic materials, which produce environmentally benign decomposition products, is a significant area of research. ucr.edudtic.mil Due to their high nitrogen content, tetrazole-based compounds are prime candidates for green explosives, as their combustion primarily yields nitrogen gas (N₂), minimizing the formation of toxic or harmful byproducts. rsc.orgmdpi.comdtic.mil The tetrazole ring is considered a good compromise between high performance and low sensitivity for creating greener and more powerful explosives. uidaho.edu The energy release from these materials stems mainly from the high heats of formation associated with their numerous nitrogen-nitrogen and carbon-nitrogen bonds. dtic.mil

Research into green energetic materials often focuses on high-nitrogen salts. dtic.mil For example, the synthesis of nitrogen-rich energetic salts from precursors like di(1H-tetrazol-5-yl)methanoneoxime and 5,5'-(hydrazonomethylene)bis(this compound) demonstrates a path toward greener energetic materials with excellent performance. rsc.orguidaho.edu

This compound and its derivatives are fundamental precursors for synthesizing a new generation of high-energy-density materials (HEDMs). researchgate.netrsc.org The tetrazole structure serves as a versatile backbone that can be modified with various energetic functional groups to enhance performance. researchgate.netrsc.org These modifications include the introduction of nitro (-NO₂), nitrato (-ONO₂), and nitrimino (-NNO₂) groups. researchgate.net

The high positive heats of formation inherent to tetrazoles contribute significantly to the energy content of the resulting HEDMs. icm.edu.pl For instance, the heat of formation for this compound is +237 kJ/mol. researchgate.net By functionalizing the tetrazole ring, researchers can design compounds with even higher heats of formation, leading to superior detonation properties. researchgate.net The synthesis of energetic salts based on tetrazole cations is a common strategy, as it allows for the combination of a high-energy cation with a high-energy anion to create powerful and stable HEDMs. dtic.mil The study of this compound under high pressure also provides insights into creating new HEDMs, as pressure can induce polymerization and phase transitions, leading to novel materials with high energy densities. rsc.orgrsc.org

Green Energetic Materials Based on this compound

This compound as Ligands in Coordination Chemistry and MOFs

Tetrazole and its derivatives are widely utilized as ligands in coordination chemistry to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netsciforum.net The versatility of the tetrazole ring, with its multiple nitrogen donor atoms, allows for a variety of coordination modes, making it an excellent building block for creating complex, multi-dimensional structures. arkat-usa.orgnih.gov These materials have potential applications in areas such as gas storage, catalysis, and sensing. sciforum.net

The tetrazole ring can coordinate to metal ions through any of its four nitrogen atoms, leading to a rich variety of coordination modes. arkat-usa.orgnih.gov This multi-dentate character allows tetrazole-based ligands to bridge multiple metal centers, forming one-, two-, or three-dimensional networks. arkat-usa.org The specific coordination mode can be influenced by factors such as the substituents on the tetrazole ring, the nature of the metal ion, and the reaction conditions, including pH. nih.govrsc.org

For example, in some coordination polymers, the tetrazolate anion coordinates to metal atoms through the N1, N2, N3, or N4 atoms, resulting in polymeric structures. arkat-usa.org Pyridyl-tetrazole ligands can exhibit up to six coordination modes, and the pyridyl group can further coordinate to metal ions, increasing the structural possibilities. nih.gov The ability to control the coordination mode is crucial for the rational design of MOFs with desired topologies and properties. For instance, adjusting the reaction pH can activate or deactivate specific coordination sites on a tetrazole ligand, allowing for the targeted synthesis of different MOF structures. nih.govfherreralab.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
3,5-diazido-1H-1,2,4-triazole
4-amino-3,5-dinitropyrazole
5,5'-(hydrazonomethylene)bis(this compound)
5-amino-1H-tetrazole
5-aminotetrazolium dinitramide
5-aminotetrazolium nitrate
di(1H-tetrazol-5-yl)methanoneoxime
DMPT-1
DMPT-2
K₂DNMNAT
1,5-diamino-1H-tetrazole
1,5-diamino-4-methyl-1H-tetrazolium azide (B81097)
1,5-diamino-4-methyl-1H-tetrazolium dinitramide
1,5-diamino-4-methyl-1H-tetrazolium nitrate
5-amino-1-methyl-1H-tetrazolium dinitramide
(1H-tetrazol-1-yl)-4H-1,2,4-triazole-3,4-diamine
5-(3-pyridyl)tetrazolate
Zn(3-ptz)₂
[Zn(H₂O)₄(3-ptz)₂]·4H₂O
Zn(OH)(3-ptz)
4,4'-thiodianiline
5-(4-nitrophenyl)-1H-tetrazole
hexakis(4-(1H-tetrazol-5-yl)phenoxy)cyclotriphosphazene
1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione
1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione
[Fe(HL1)₃]³⁻
[ZnL2(DMSO)]
3-amino-1-nitroguanidine
5-hydrazino tetrazole
1-nitroguanidyl tetrazole
3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole
3,5-Dinitramino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole
5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole
5-(2-pyridyl)-1H-tetrazole
5,5΄-(5-(1H-imidazol-1-yl)-1,3-phenylene)-bis(2H-tetrazole)
5-(3,5-di(1H-imidazol-1-yl)phen-yl)-2H-tetrazole

Design and Synthesis of Tetrazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The incorporation of tetrazole-based ligands into MOF structures has proven to be a fruitful strategy for creating materials with enhanced properties. rsc.orgresearchgate.net Tetrazoles are attractive ligands due to their multiple coordination sites, which can lead to the formation of diverse and stable framework topologies. nih.govacs.org

The synthesis of tetrazole-based MOFs can be finely tuned by controlling the reaction conditions, with pH being a particularly influential parameter. The pH of the reaction mixture can dictate the final structure and dimensionality of the resulting MOF. rsc.orgnih.gov For instance, in the synthesis of zinc-based MOFs with in-situ formed 5-(3-pyridyl)tetrazolate (3-ptz) ligands, acidic conditions (pH ≈ 4) favor the formation of a noncentrosymmetric 3D MOF structure, Zn(3-ptz)₂. nih.govacs.org Conversely, alkaline environments (pH range 7.5–11.0) promote the assembly of a 2D MOF, Zn(OH)(3-ptz). nih.govacs.org This pH-dependent structural diversity arises from the different hydroxo-zinc species present in the solution, which in turn influences the coordination modes of the metal ions. nih.govnih.govacs.org The ability to control the self-assembly process through pH modulation offers a cost-effective method to produce MOFs with desired topologies and properties. nih.gov

Table 1: Effect of pH on the Structure of Zinc-Tetrazole MOFs

pH Condition Resulting MOF Structure Dimensionality Reference
Acidic (≈ 4) Zn(3-ptz)₂ 3D nih.govacs.org
Alkaline (7.5-11.0) Zn(OH)(3-ptz) 2D nih.govacs.org

Post-synthetic ligand exchange (PSE) is a powerful technique for introducing new functionalities into pre-existing MOFs. jove.comntu.edu.sgntu.edu.sg This method involves exposing a parent MOF to a solution containing a different organic ligand, which then exchanges with the original ligands in the framework. nih.gov PSE has been successfully employed to incorporate tetrazole-containing ligands into zirconium-based MOFs like UiO-66. jove.comntu.edu.sgntu.edu.sg By incubating UiO-66 in an aqueous solution of a tetrazole-functionalized dicarboxylic acid at room temperature, the tetrazole moiety can be integrated into the MOF structure. jove.com This process allows for the creation of functionalized MOFs that might be difficult to synthesize directly. jove.comntu.edu.sgntu.edu.sg The success of the exchange can be confirmed through techniques such as powder X-ray diffraction and nuclear magnetic resonance spectroscopy. jove.com

pH-Controlled Assembly of MOF Structures

Applications of Tetrazole-MOFs (e.g., Gas Storage, CO2 Adsorption)

The unique properties of tetrazole-based MOFs make them highly suitable for applications in gas storage and separation. vnu.edu.vn The nitrogen-rich nature of the tetrazole rings can create specific interaction sites for gas molecules, enhancing both adsorption capacity and selectivity. acs.org

For example, a microporous MOF, [Cu(ATBDC)]·G (UTSA-100), constructed from a tetrazole-functionalized dicarboxylic acid, has shown exceptional performance in the separation of acetylene (B1199291) from ethylene. uva.nlscispace.com The material exhibits high selectivity due to the combination of appropriately sized micropores and functional sites that preferentially interact with acetylene. uva.nl Similarly, other copper-based MOFs incorporating tetrazole ligands have demonstrated significant CO₂ uptake. nih.govncl.res.in A 3D porous MOF, {[CuL]·DMF·H₂O}∞, showed remarkably high CO₂ adsorption at room temperature and atmospheric pressure, suggesting its potential for use in gas purification and separation technologies. nih.gov The high density of free nucleophilic nitrogen atoms on the pore surfaces of some tetrazole-MOFs is believed to contribute to their high selectivity for CO₂. rsc.org Research has also explored the use of nickel-naphthalene tetrazole MOFs which exhibit a CO₂ uptake of 1.85 mmol·g⁻¹, attributed to the tetrazole groups. acs.org

Table 2: Gas Adsorption Properties of Selected Tetrazole-Based MOFs

MOF Gas Adsorption Capacity Conditions Reference
UTSA-100a N₂ 257.6 cm³ g⁻¹ 77 K scispace.com
NiNDTz CO₂ 1.85 mmol g⁻¹ Not specified acs.org
{[CuL]·DMF·H₂O}∞ CO₂ High 298 K, 1 atm nih.gov
Cu-TBA-3 H₂ 0.69 wt% 77 K, 1 atm ncl.res.in
Cu-TBA-3 CO₂ 1.65 mmol g⁻¹ 298 K, 1 atm ncl.res.in

This compound in Polymeric Materials

The incorporation of this compound moieties into polymer structures has led to the development of advanced materials with tailored gas separation properties. researchgate.net

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that have shown promise for membrane-based gas separations. canada.ca The functionalization of PIMs with tetrazole groups can significantly enhance their performance, particularly for CO₂ capture. mdpi.com By converting the nitrile groups of a PIM, such as PIM-1, into tetrazole units via a [2+3] cycloaddition reaction, a new polymer (TZ-PIM) is formed. mdpi.comgoogle.comdiva-portal.org This modification has been shown to improve the CO₂/N₂ selectivity of the resulting membrane. canada.camdpi.com

Emerging Applications in Catalysis

The application of this compound and its derivatives is also expanding into the field of catalysis. researchgate.netiwaponline.com The unique electronic properties and coordination capabilities of the tetrazole ring make it a valuable component in the design of novel catalysts. ajgreenchem.com

Tetrazole-containing compounds have been investigated as organocatalysts for various organic transformations. mdpi.com For example, chitosan (B1678972) derivatives functionalized with tetrazole groups have demonstrated high catalytic activity in the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction. mdpi.com These catalysts can achieve nearly 100% conversion in a short time and have the added benefit of being able to catalyze the reaction in water, aligning with the principles of green chemistry. mdpi.com

Furthermore, nanomaterials incorporating tetrazole moieties are emerging as highly efficient and reusable heterogeneous catalysts. rsc.orgdergipark.org.trdergipark.org.tr For instance, magnetic nanoparticles functionalized with a zinc(II)-adenine complex containing a tetrazole component have been used for the synthesis of 5-substituted tetrazoles, showing excellent yields and recyclability. rsc.org Similarly, copper-decorated core-shell nanoparticles have been employed as high-performance catalysts for tetrazole synthesis. nih.gov The development of such nano-catalytic systems represents a significant advancement, offering environmentally benign routes to valuable chemical compounds. rsc.orgnih.gov

Vi. 1h Tetrazole in Medicinal Chemistry and Drug Design Bioisosterism Focus

1H-Tetrazole as a Carboxylic Acid Bioisostere

The 5-substituted this compound is widely recognized and frequently employed as a non-classical bioisosteric replacement for the carboxylic acid moiety. researchgate.netnih.govhilarispublisher.com This substitution is a key strategy used by medicinal chemists to address issues commonly associated with carboxylic acids, such as poor metabolic stability and limited membrane permeability, without sacrificing the acidic character often crucial for target binding. nih.govresearchgate.net The success of this approach is evident in the many marketed drugs that contain a tetrazole ring as a carboxylic acid surrogate. bohrium.comthieme-connect.com

The effectiveness of this compound as a carboxylic acid mimic stems from its remarkable similarity in key structural and electronic properties. researchgate.net The tetrazole ring is planar, akin to the carboxylic acid group. bohrium.comnih.gov Most importantly, the acidity of the N-H proton in a 5-substituted this compound is comparable to that of a carboxylic acid proton. drughunter.comnih.govcambridgemedchemconsulting.com This comparable acidity allows the tetrazolate anion to mimic the carboxylate anion at physiological pH, engaging in similar electrostatic and hydrogen-bonding interactions with biological targets. bohrium.comresearchgate.net

While both groups exhibit similar hydrogen-bonding environments, the interactions around the this compound ring extend further from the core molecule by approximately 1.2 Å compared to a carboxylic acid. cambridgemedchemconsulting.com The tetrazolate anion's negative charge is delocalized over the four nitrogen atoms of the ring, which is a more extensive delocalization than in the carboxylate anion, a factor that can influence binding affinity and lipophilicity. bohrium.comthieme-connect.com

PropertyCarboxylic Acid5-Substituted this compoundReference
Acidity (pKa)~4.2–4.5~4.5–4.9 drughunter.comcambridgemedchemconsulting.com
GeometryPlanarPlanar bohrium.comnih.gov
Anion FormCarboxylate (-COO⁻)Tetrazolate (-CN₄⁻) bohrium.comcambridgemedchemconsulting.com
H-BondingAcceptor (O); Donor (OH)Acceptor (N atoms); Donor (NH) cambridgemedchemconsulting.com

Replacing a carboxylic acid with a this compound ring can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

Lipophilicity : Tetrazolate anions are generally more lipophilic (lipid-soluble) than the corresponding carboxylate anions. bohrium.comresearchgate.net This increased lipophilicity can lead to better absorption and easier penetration through cell membranes. bohrium.com However, despite higher lipophilicity, membrane permeability is not always improved, as the tetrazole's ability to form strong hydrogen bonds can result in high desolvation energies that counteract permeability gains. drughunter.com

Metabolic Stability : A major advantage of the tetrazole ring is its enhanced resistance to metabolic degradation. researchgate.netnih.govresearchgate.net Carboxylic acids are often susceptible to metabolic pathways such as β-oxidation or conjugation, particularly forming acyl glucuronides. nih.govcambridgemedchemconsulting.com These reactive metabolites have been linked to toxicity. nih.gov The tetrazole ring is resistant to these pathways and while it can undergo N-glucuronidation, the resulting adducts are not as chemically reactive. nih.govthieme-connect.com

Potency : The impact on biological potency can vary. thieme-connect.com In some cases, the substitution leads to a significant increase in potency. For example, replacing the carboxylic acid in an early angiotensin II receptor antagonist with a tetrazole ring resulted in a 10-fold increase in potency, leading to the development of losartan. drughunter.com This improvement was attributed to the tetrazole's acidic NH group being positioned optimally for receptor interaction. drughunter.com In other instances, potency may decrease if the larger size of the tetrazole ring introduces steric hindrance at the binding site. thieme-connect.com

ParameterEffect of Replacing Carboxylic Acid with this compoundReference
LipophilicityIncreased; tetrazolates are more lipophilic than carboxylates. bohrium.comresearchgate.net
Metabolic StabilitySignificantly enhanced; resistant to metabolic pathways like β-oxidation and formation of reactive acyl glucuronides. nih.govthieme-connect.comcambridgemedchemconsulting.com
PotencyVariable; can be enhanced through optimized receptor interactions or decreased due to steric hindrance. drughunter.comthieme-connect.com

Impact on Lipophilicity, Metabolic Stability, and Potency

This compound as a cis-Amide Mimic

Beyond its primary role as a carboxylic acid isostere, the tetrazole ring can also function as a mimic for a cis-amide bond. researchgate.netresearchgate.net Specifically, a 1,5-disubstituted tetrazole can act as a conformationally restricted surrogate for a cis-peptide bond. worldscientific.comd-nb.info This application is valuable in peptidomimetic chemistry, where controlling the conformation of the peptide backbone is crucial for biological activity. The replacement of a hydrolysable amide bond with the stable tetrazole ring also provides resistance to cleavage by proteases. nih.gov The ability of the 1,5-disubstituted tetrazole to adopt a cisoid conformation has been confirmed through the synthesis of peptide analogs where a known cis-amide bond was replaced, resulting in comparable biological activity. worldscientific.com

Development of Tetrazole-Containing Drug Candidates

The utility of the this compound ring as a bioisostere has led to its inclusion in a wide array of drug candidates across various therapeutic areas, including antihypertensive, antiallergic, antibacterial, and anticancer agents. researchgate.netresearchgate.netbohrium.com More than 20 FDA-approved drugs feature a tetrazole moiety, a testament to its success in pharmaceutical development. drughunter.comacs.org

One of the most prominent and successful applications of this compound as a carboxylic acid bioisostere is in the class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". waters.comviamedica.pl These drugs work by blocking the AT1 receptor, preventing the hormone angiotensin II from constricting blood vessels. europa.euwikipedia.org

The tetrazole moiety is a key structural feature in many of the most widely used sartans and is considered crucial for their antagonist effect on the AT1 receptor. viamedica.pl The acidic tetrazole ring mimics the phenolic hydroxyl group of tyrosine or the C-terminal carboxylic acid of the native angiotensin II peptide, enabling strong interaction with the receptor. The replacement of an initial carboxylic acid functional group with the tetrazole ring during the development of losartan, the first drug in this class, was a critical step that significantly enhanced potency and bioavailability. drughunter.com

Drug Name (Sartan)Key Structural FeatureTherapeutic UseReference
LosartanBiphenyl-tetrazoleHypertension, Diabetic Nephropathy waters.comviamedica.pleuropa.eu
ValsartanBiphenyl-tetrazoleHypertension, Heart Failure waters.comviamedica.pleuropa.eu
IrbesartanBiphenyl-tetrazoleHypertension, Diabetic Nephropathy waters.comviamedica.pleuropa.eu
CandesartanBiphenyl-tetrazoleHypertension, Heart Failure viamedica.pleuropa.eu
OlmesartanBiphenyl-tetrazoleHypertension viamedica.pleuropa.eu

Tetrazole Hybrids in Anticancer Research

The development of novel anticancer agents has increasingly utilized the this compound scaffold. eurekaselect.combenthamdirect.com Hybrid molecules, which combine the tetrazole ring with other known anticancer pharmacophores, have shown particular promise in preclinical studies. multijournals.orgbenthamdirect.com These hybrids are designed to interact with various cancer-related targets, leading to a range of cytotoxic and antiproliferative effects.

Researchers have synthesized and evaluated numerous tetrazole derivatives for their anticancer activity against various human tumor cell lines. chalcogen.ro For instance, a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives were synthesized and tested against a panel of approximately 60 human tumor cell lines. chalcogen.ro One compound from this series demonstrated selective activity against ovarian cancer cell lines. chalcogen.ro

Another study focused on new tetrazole derivatives synthesized from Baylis–Hillman allyl amines. Many of these compounds exhibited good anticancer activity in the micromolar concentration range against five different cancer cell lines. rsc.org Furthermore, one of the most active compounds showed a good binding affinity to calf thymus DNA (ctDNA), suggesting a potential mechanism of action. rsc.org

Coordination compounds of transition metals incorporating tetrazole ligands have also been explored as potential antineoplastic agents. multijournals.orgbenthamdirect.com These metal complexes, particularly those involving platinum, have shown promise in cancer therapy research. researchgate.net Additionally, semisynthetic tetrazolyl derivatives of natural products like combretastatin (B1194345) have been investigated for their anticancer properties. multijournals.orgbenthamdirect.com

Table 1: Examples of Tetrazole Hybrids in Anticancer Research

Compound ClassKey FeaturesResearch Findings
Isoxazole-containing tetrazolesHybrid of tetrazole and isoxazole (B147169) rings.A derivative, 5-phenyl-1-(5-p-chlorophenyl isoxazol-3-yl)-1H-tetrazole, showed selective activity against ovarian cancer cell lines. chalcogen.ro
Baylis-Hillman adductsDerived from Baylis-Hillman allyl amines.Several compounds exhibited good in vitro anticancer activity against multiple cancer cell lines. One compound demonstrated strong binding to ctDNA. rsc.org
(Tetrazol-5-yl)methylindole derivativesCombination of tetrazole and indole (B1671886) scaffolds.A synthesized compound was highly active against the human liver carcinoma cell line HepG2, with an IC50 value of 4.2 µM. mdpi.com
1,5-Diaryl-substituted-1,2,3,4-tetrazolesDiaryl-substituted tetrazole core.Several compounds effectively inhibited the growth of multidrug-resistant cancer cells that overexpress P-glycoprotein. mdpi.com

Tetrazole-Based Antiviral and Anti-HIV Agents

The tetrazole moiety has been incorporated into various compounds to explore their potential as antiviral agents, including against the human immunodeficiency virus (HIV). asianpubs.orgbohrium.comresearchgate.net The ability of the tetrazole ring to act as a bioisostere and engage in specific binding interactions makes it a valuable component in the design of novel antiviral drugs. asianpubs.orgbohrium.com

A notable area of research involves the development of tetrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a series of aryltetrazolylacetanilides was developed and evaluated against the therapeutically relevant K103N mutant strain of HIV-1. dergipark.org.tr Another compound, 7-(2H-tetrazol-5-yl)-1H-indole, was identified as a potent inhibitor of HIV-1 attachment. mdpi.com

Furthermore, researchers have synthesized and tested various tetrazole derivatives for their activity against other viruses. For instance, 5-(phosphonomethyl)-1H-tetrazole was evaluated for its effectiveness against Herpes Simplex Virus-1 replication and influenza type A virus RNA transcriptase activity. dergipark.org.tr A quinolinone derivative bearing a tetrazole moiety, designated as PA-49, was found to inhibit the replication of influenza virus A/WSN/33 and showed promise against various influenza strains. researchgate.net

Some studies have focused on hybrid molecules. For instance, a series of diaryl derivatives incorporating a 1H-tetrazol-5-yl scaffold were synthesized based on biologically active 3-(trifluoromethyl)phenylthioureas. nih.gov While cyclization generally reduced cytotoxicity compared to the parent thiourea (B124793) compounds, one derivative, N-(4-nitrophenyl)-1H-tetrazol-5-amine, was found to be more active than the original thiourea and showed a significant influence on cancer cells but not on normal cells. nih.gov

Table 2: Selected Tetrazole-Based Antiviral and Anti-HIV Agents

Compound/Derivative ClassTarget/ActivityResearch Findings
AryltetrazolylacetanilidesHIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)Showed activity against the K103N mutant strain of HIV-1. dergipark.org.tr
7-(2H-Tetrazol-5-yl)-1H-indoleHIV-1 Attachment InhibitorIdentified as a potent inhibitor of HIV-1 attachment, though it lacked oral bioavailability in rats. mdpi.com
5-(Phosphonomethyl)-1H-tetrazoleAntiviralAssessed for activity against Herpes Simplex Virus-1 replication and influenza type A virus RNA transcriptase. dergipark.org.tr
N-(4-nitrophenyl)-1H-tetrazol-5-amineAnti-HIV and Cytotoxic ActivityFound to be more active than its parent thiourea compound and exhibited significant cytotoxicity against cancer cell lines. nih.gov
5-[ß-(10-phenothiazinyl)ethyl]-1-(p-chlorobenzyl)-1,2,3,4-TetrazoleAnti-HIVDisplayed an EC50 of 3.45 x 10-6 M for inhibition of the cytoprotective effect of HIV-1 in CEM cells. ajol.info

Tetrazole in Antibacterial and Antifungal Compounds

The tetrazole scaffold is a key component in several clinically used and experimental antibacterial and antifungal agents. tandfonline.comtandfonline.com Its presence can enhance the efficacy of these compounds against both drug-sensitive and drug-resistant pathogens. multijournals.org

Several marketed antibiotics contain a tetrazole ring. For example, Ceftezole, a first-generation cephalosporin (B10832234), and Cefamandole, a second-generation cephalosporin, both feature a tetrazole moiety and exhibit broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis. tandfonline.comtandfonline.com Tedizolid, a second-generation oxazolidinone antibiotic, is another example of a tetrazole-containing drug approved for treating acute bacterial skin and skin structure infections. multijournals.orgtandfonline.comtandfonline.com

Research continues to explore new tetrazole-based antibacterial and antifungal compounds. Studies have shown that certain tetrazole derivatives are active against both Gram-positive and Gram-negative bacteria. vulcanchem.com For instance, one study investigated the antibacterial properties of 5-substituted heteroaryl, vinyl, benzylic, and aliphatic this compound derivatives against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The most active derivatives showed minimum inhibitory concentration (MIC) values between 125-250 µg/mL against E. coli and a significant synergistic effect was observed when used in combination with trimethoprim. nih.gov

In another study, 5-(thiophen-2-yl)-1H-tetrazole demonstrated a broad spectrum of bactericidal activity against all tested strains with MICs ranging from 0.62 mg/ml to 1.25 mg/ml. bohrium.comej-chem.org The hybridization of the tetrazole ring with other antibacterial pharmacophores is considered a promising strategy for developing novel antibacterial candidates. multijournals.org

Table 3: Examples of Tetrazole-Based Antibacterial and Antifungal Compounds

Compound/DrugTypeKey Features and Activity
CeftezoleFirst-generation cephalosporin antibioticContains a tetrazole moiety; broad-spectrum antibacterial activity. tandfonline.comtandfonline.com
CefamandoleSecond-generation cephalosporin antibioticContains a tetrazole moiety; broad-spectrum antibacterial activity. tandfonline.comtandfonline.com
TedizolidSecond-generation oxazolidinone antibioticTetrazole-oxazolidinone hybrid; effective against acute bacterial skin infections. multijournals.orgtandfonline.comtandfonline.com
5-(thiophen-2-yl)-1H-tetrazoleExperimental antibacterialShowed broad-spectrum bactericidal effect with MICs from 0.62 to 1.25 mg/ml. bohrium.comej-chem.org
5-thio-substituted tetrazole derivativesExperimental antimicrobialSynthesized compounds showed moderate activity against tested organisms. mdpi.com

Other Therapeutic Areas (e.g., Antihypertensive, Antiallergic, Antimalarial, Antidiabetic)

The versatility of the this compound ring extends to a wide array of other therapeutic areas, including the treatment of hypertension, allergies, malaria, and diabetes. tandfonline.combeilstein-journals.org

Antihypertensive Agents: Several widely prescribed antihypertensive drugs, known as "sartans," are angiotensin II receptor antagonists that incorporate a tetrazole ring. tandfonline.comeuropa.eu These include Losartan, Valsartan, Irbesartan, and Candesartan. tandfonline.comeuropa.euhilarispublisher.com The tetrazole group in these molecules mimics the carboxylic acid of the natural ligand, angiotensin II, allowing them to block its vasoconstrictive effects. sphinxsai.comresearchgate.net

Antiallergic Agents: The tetrazole moiety is also found in antiallergic medications. nih.govmdpi.combeilstein-journals.org Its presence in these compounds contributes to their therapeutic effects, though the specific mechanisms can vary.

Antimalarial and Antidiabetic Agents: Research has demonstrated the potential of tetrazole derivatives in the development of new treatments for malaria and diabetes. tandfonline.comtandfonline.com For instance, some tetrazole-based compounds have shown promising in vitro and in vivo activity against malaria parasites. tandfonline.com In the realm of antidiabetic research, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives were found to have potent glucose and lipid-lowering activities in animal models of obesity and diabetes. mdpi.comjst.go.jp One particular compound was 72 times more active than the established drug pioglitazone (B448) hydrochloride in lowering glucose levels. mdpi.comjst.go.jp

Table 4: this compound in Various Therapeutic Areas

Therapeutic AreaDrug/Compound ClassMechanism/Key Findings
AntihypertensiveSartans (e.g., Losartan, Valsartan)Angiotensin II receptor antagonists; tetrazole acts as a bioisostere for carboxylic acid. sphinxsai.comtandfonline.comeuropa.euhilarispublisher.comresearchgate.net
AntiallergicVarious tetrazole derivativesThe tetrazole moiety is a key structural feature in some antiallergic drugs. nih.govmdpi.combeilstein-journals.org
AntimalarialExperimental tetrazole compoundsShowed promising in vitro and in vivo activity against malaria. tandfonline.comtandfonline.com
Antidiabetic5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivativesDemonstrated potent glucose and lipid-lowering effects in animal models. mdpi.comjst.go.jp One compound was significantly more active than pioglitazone. mdpi.comjst.go.jp

Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of tetrazole-containing compounds. vulcanchem.com These studies systematically modify the structure of a lead compound and evaluate the effects of these changes on its biological activity. nih.gov This process helps to identify the key structural features required for potency and selectivity, guiding the rational design of more effective drugs. multijournals.org

For example, in the development of 1-benzyl-5-aryltetrazole P2X7 antagonists, SAR studies were conducted on both the benzyl (B1604629) and phenyl moieties. nih.govacs.org These studies revealed that modifications to the benzylic group, such as introducing substituted phenyl groups or heterocycles, could be made to improve properties like aqueous solubility while maintaining good potency. acs.org Conversely, significant changes to the substitution pattern on the aromatic ring directly attached to the tetrazole core were generally not well-tolerated, with most modifications leading to a substantial loss of potency. acs.org

In another study on tetrazole derivatives with pyrrole-2,5-dione moieties as urease inhibitors, SAR analysis provided insights into the features influencing their inhibitory activity. researchgate.net Similarly, SAR studies of tetrazole-containing 1,2,3-thiadiazole (B1210528) derivatives indicated that certain substituents, such as pyran derivatives, were more active than others, and a specific order of activity for different R substituents was established (4-OMe > 4-Me > 3-OH > H > 4-Cl > 4-NO2). mdpi.com

The regiochemical substitution on the tetrazole ring itself is also a critical factor in SAR studies. The biological activity can differ significantly between 1-substituted, 2-substituted, and 5-substituted tetrazole derivatives. eurekaselect.comnih.gov

Binding Modes and Biochemical Interactions of Tetrazole Moiety

The therapeutic effects of tetrazole-containing drugs are rooted in the specific biochemical interactions between the tetrazole moiety and its biological target. mdpi.com The tetrazole ring's unique electronic properties allow it to participate in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and π-π stacking. mdpi.com

Hydrogen Bonding: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. mdpi.comacs.org X-ray crystallography studies have shown that the tetrazole moiety can form an extended hydrogen bonding network with amino acid residues (such as serine and threonine) and water molecules within a protein's active site. acs.org This ability to form multiple hydrogen bonds is often a key factor in the high binding affinity of tetrazole-containing inhibitors. mdpi.com

Metal Chelation: The tetrazole ring can act as an efficient metal chelator, similar to a carboxylate group. acs.orgnih.gov In some enzymes, the tetrazole moiety of an inhibitor has been observed to interact directly with a metal ion (e.g., zinc) in the active site, often displacing a water molecule that was bound to the metal. acs.orgnih.gov This interaction can be crucial for the inhibitory activity of the compound.

Bioisosteric Mimicry: As a bioisostere of the carboxylic acid group, the tetrazole ring can mimic the binding interactions of a carboxylate. mdpi.comnih.gov For instance, in the X-ray cocrystal structure of protein tyrosine phosphatase 1B (PTP1B) with a tetrazole-containing inhibitor, the tetrazolyl moiety was positioned in the active site and bound in a manner similar to its carboxylic acid analog. mdpi.com Modeling studies have also shown that the tetrazole can mimic the carboxylic acid of specific amino acid residues like aspartic acid. acs.orgnih.gov

Vii. Future Directions and Challenges in 1h Tetrazole Research

Advancements in Sustainable Synthesis of 1H-Tetrazole

The development of environmentally friendly and efficient methods for synthesizing 1H-tetrazoles is a primary focus of current research. Traditional methods often involve harsh conditions, toxic reagents, and complex purification processes. To overcome these limitations, significant efforts are being directed towards "green" synthesis protocols.

Recent advancements include the use of heterogeneous catalysts, which offer advantages such as easy recovery and reusability. thieme-connect.comrsc.org For instance, a novel and environmentally friendly methodology was developed for the synthesis of 5-substituted 1H-tetrazoles using a stable, water-resistant, and recyclable nonmetallic SO3H-carbon catalyst derived from glycerol. ajgreenchem.com This method proceeds via a [3+2] cycloaddition of nitriles with sodium azide (B81097) in good to excellent yields. ajgreenchem.com

Nanocatalysts are also emerging as highly efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and unique properties. nih.govdergipark.org.tr Various nanocatalysts, including those based on copper, zinc oxide, and magnetic nanoparticles, have been successfully employed. nih.govamerigoscientific.com For example, copper(II) immobilized on a magnetic nanostructured support has been used to catalyze the cycloaddition of organic nitriles with sodium azide in polyethylene (B3416737) glycol (PEG), a green solvent. rsc.org Similarly, zinc oxide (ZnO) nanoparticles have been shown to be effective heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com The use of such catalysts not only improves reaction efficiency but also simplifies product purification and reduces waste. rsc.org

Furthermore, solvent-free methodologies and the use of greener reagents are being explored. A cost-efficient, facile, and greener method was developed for creating a silver/sodium borosilicate nanocomposite (ASBN) catalyst using a plant extract as a stabilizing and reducing agent for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.org Another environmentally friendly approach involves the N-methylation of 5-substituted 1H-tetrazoles using dimethyl carbonate (DMC), a green methylating reagent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as the optimal catalyst. researchgate.net

Catalyst SystemKey FeaturesReference
SO3H-carbonRecyclable, nonmetallic, derived from glycerol ajgreenchem.com
Copper(II) on magnetic supportRecyclable, non-corrosive, used in green solvent (PEG) rsc.org
Zinc Oxide (ZnO) nanoparticlesHeterogeneous acid catalyst, high surface area amerigoscientific.com
Silver/sodium borosilicate nanocompositeBiosynthesized, solvent-free methodology acs.org
DABCO/Dimethyl CarbonateGreen methylating reagent system researchgate.net

Exploration of Novel this compound Derivatives with Tailored Properties

Researchers are actively designing and synthesizing novel this compound derivatives with specific, tailored properties for a wide range of applications. This involves the strategic introduction of various functional groups onto the tetrazole ring to modulate its electronic, steric, and physicochemical characteristics.

One area of significant interest is the development of energetic materials. By incorporating nitro groups or creating polynitrogen compounds, scientists are designing tetrazole derivatives with high heats of formation, density, and thermal stability for use as explosives and propellants. researchgate.netsci-hub.box For instance, computational studies have been used to design and predict the properties of dinitromethyl, fluorodinitromethyl, and (difluoroamino)dinitromethyl derivatives of tetrazole as potential high-energy density materials (HEDMs). bohrium.com

In medicinal chemistry, the synthesis of hybrid molecules containing a tetrazole moiety alongside other pharmacologically active scaffolds is a growing trend. nih.govmdpi.com For example, tetrazole-thiazole hybrids have been prepared and evaluated for their antimicrobial activity. nih.gov The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, which can improve a drug candidate's metabolic stability and lipophilicity. researchgate.net The synthesis of pyrazole-tetrazole hybrids has also been explored for potential applications as vasorelaxant agents and α-amylase inhibitors. mdpi.com

Furthermore, the synthesis of 1-substituted and 1,5-disubstituted 1H-tetrazoles continues to be an active area of research, with methods being developed to introduce a wide variety of substituents. organic-chemistry.orgcore.ac.uk These efforts aim to expand the chemical space of accessible tetrazole derivatives for screening in various applications.

Deepening the Understanding of this compound Reactivity and Mechanisms

A fundamental understanding of the reactivity and reaction mechanisms of this compound is crucial for optimizing existing synthetic methods and designing new transformations. Researchers are employing a combination of experimental and computational techniques to elucidate these aspects.

The thermal decomposition of tetrazoles is a key area of study, particularly for their application as energetic materials. Studies have shown that the decomposition mechanism can be complex, often involving tautomerization between the 1H and 2H forms, followed by distinct decomposition pathways for each tautomer. colab.ws For example, the 1H-tautomer can undergo reversible ring-opening to an azidoazomethine intermediate, which then eliminates nitrogen gas. colab.ws

The mechanism of the widely used [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles has also been a subject of investigation. Quantum chemical studies have been used to explore the reaction pathways and intermediates involved in this transformation. acs.org The role of catalysts in these reactions is also being scrutinized. For instance, studies have provided evidence for the nucleophilic catalysis by tetrazole itself in the phosphoramidite (B1245037) coupling reaction used in oligonucleotide synthesis. nih.gov

Recent research has also investigated the reactivity of this compound under extreme conditions. Studies on the phase transition and chemical reactivity of this compound under high pressure have provided new insights into its polymerization behavior, which is relevant for the design of new high-energy-density materials. rsc.org The interaction mechanism of this compound derivatives with other molecules, such as nitrocellulose, is also being explored to understand their influence on pyrolysis processes. rsc.org

Expanding Applications in Emerging Fields

While 1H-tetrazoles are well-established in medicinal chemistry and as energetic materials, researchers are continuously exploring their application in new and emerging fields.

In materials science , the unique coordination properties of tetrazoles make them valuable ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. vulcanchem.comresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. The high nitrogen content of tetrazoles also makes them interesting for the development of nitrogen-rich materials. mdpi.com

The use of tetrazoles in catalysis is another growing area. Tetrazole-based compounds can act as catalysts themselves or as ligands to modify the reactivity and selectivity of metal centers in catalytic systems. researchgate.net For example, chiral tetrazole catalysts have been used in asymmetric synthesis. ajgreenchem.com

In the field of electronics and photography , tetrazoles have found use as stabilizers and in photoimaging systems. acs.orgmdpi.com Their photochemical transformations are also being investigated for applications in organic synthesis. mdpi.com

Furthermore, tetrazole derivatives are being explored for applications in agriculture as plant growth regulators, herbicides, and fungicides. mdpi.com The versatility of the tetrazole ring suggests that its applications will continue to expand as our understanding of its properties grows.

Computational Design and Predictive Modeling for this compound Research

Computational chemistry is playing an increasingly vital role in accelerating the discovery and development of new this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods are being used to predict a wide range of properties, from molecular geometry and electronic structure to reactivity and energetic performance. researchgate.netresearchgate.net

These computational tools enable the in silico design of novel tetrazole compounds with desired characteristics, which can then be prioritized for synthesis and experimental validation. bohrium.com For example, computational studies have been instrumental in designing new energetic materials by predicting their density, heat of formation, and detonation properties. researchgate.netmdpi.com

Molecular docking and other computational techniques are also being used to predict the binding affinity of tetrazole derivatives to biological targets, aiding in the design of new therapeutic agents. researchgate.nettjnpr.org These methods can help to rationalize structure-activity relationships and guide the optimization of lead compounds. austinpublishinggroup.com

Furthermore, computational studies are being used to elucidate reaction mechanisms, as discussed in section 7.3. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of how tetrazoles are formed and how they react, which can inform the development of more efficient synthetic protocols. nih.gov

Addressing Challenges in Scale-Up and Industrial Production

While many novel methods for synthesizing 1H-tetrazoles have been developed in the laboratory, scaling up these processes for industrial production presents a number of challenges. These include ensuring safety, maintaining high yields and purity, managing costs, and dealing with waste streams.

One of the major safety concerns in tetrazole synthesis is the use of hydrazoic acid or its salts, which are highly toxic and potentially explosive. jchr.org Research is focused on developing safer alternatives and processes that minimize the risks associated with these reagents. jchr.org

Cost-effectiveness is another critical factor for industrial applications. The development of synthetic routes that utilize inexpensive starting materials and catalysts, and that minimize energy consumption and waste generation, is essential for making tetrazole-based products economically viable. nih.gov The use of continuous flow reactors is also being explored as a way to improve the safety, efficiency, and scalability of tetrazole synthesis. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-substituted 1H-tetrazoles, and how do reaction conditions influence yield?

  • Methodological Answer : The most common method involves the reaction of nitriles with sodium azide (NaN₃) in the presence of a catalyst (e.g., ZnBr₂ or InCl₃) under reflux in a polar solvent like DMF. Yields depend on nitrile reactivity, with aromatic nitriles typically achieving >80% efficiency. Alternative protocols using continuous-flow microreactors with hydrazoic acid (HN₃) enable safer, scalable synthesis under high-temperature conditions (e.g., 150°C, 10 bar), reducing reaction time to minutes .

Q. How should researchers handle 1H-tetrazole to mitigate safety risks in the lab?

  • Methodological Answer : this compound is classified as a flammable solid (UN 1325) and requires storage in airtight containers away from oxidizers. Use NIOSH-approved respirators and impermeable gloves (e.g., nitrile) during handling. Decomposition above 220°C releases toxic gases (e.g., NOₓ, CO), necessitating fume hoods and real-time gas monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.